molecular formula C7H10BrF B6177111 2-bromo-6-fluorospiro[3.3]heptane CAS No. 2715119-82-5

2-bromo-6-fluorospiro[3.3]heptane

Cat. No.: B6177111
CAS No.: 2715119-82-5
M. Wt: 193.06 g/mol
InChI Key: CVRYFAQYPMFWBZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) is a spirocyclic organic compound of high interest in advanced pharmaceutical research and development. It serves as a versatile synthetic intermediate, particularly valuable for constructing complex molecules in drug discovery. The compound features a spiro[3.3]heptane core, a saturated, sp 3 -rich scaffold that improves the physicochemical properties of lead compounds, potentially leading to better metabolic stability and aqueous solubility . The presence of both bromine and fluorine substituents on this rigid framework provides two distinct handles for chemical modification. The bromo group is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the formation of carbon-carbon bonds to introduce diverse aromatic or aliphatic fragments . Concurrently, the fluorine atom can be used to modulate electronic properties, lipophilicity, and bioavailability, or serve as a bioisostere in target molecules . This unique combination makes 2-Bromo-6-fluorospiro[3.3]heptane a critical building block for the synthesis of conformationally restricted analogs and novel chemical entities, especially in the search for new therapeutic agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2715119-82-5

Molecular Formula

C7H10BrF

Molecular Weight

193.06 g/mol

IUPAC Name

2-bromo-6-fluorospiro[3.3]heptane

InChI

InChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2

InChI Key

CVRYFAQYPMFWBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)Br)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-bromo-6-fluorospiro[3.3]heptane chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry

Executive Summary: Escape from Flatland

In the modern era of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to


-rich, three-dimensional architectures. 2-Bromo-6-fluorospiro[3.3]heptane  represents a high-value pharmacophore building block in this domain.

This compound leverages the spiro[3.3]heptane core—a rigid, achiral


 symmetric scaffold (unsubstituted)—to project substituents into defined vectors that are inaccessible to standard piperidine or cyclohexane rings. The orthogonal functionalization (Bromine for cross-coupling, Fluorine for metabolic blocking or electronic modulation) makes it a versatile "linchpin" for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data characterizes the core molecular entity. As a specific stereoisomer of a disubstituted spirocycle, physical properties are derived from high-fidelity predictive models and analogous spiro[3.3]heptane libraries.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 2-bromo-6-fluorospiro[3.3]heptane
Molecular Formula

Molecular Weight 193.06 g/mol Calculated (Br isotope avg)
Monoisotopic Mass 191.995 g/mol

isotope
Spiro Core Spiro[3.3]heptaneBicyclic, bridged
ClogP (Predicted) 2.4 ± 0.3Moderate Lipophilicity
TPSA 0.0

Non-polar surface
Rotatable Bonds 0High Rigidity
Stereochemistry cis / trans (or syn / anti)Relative to spiro rings

Structural Analysis & Stereochemistry

The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single quaternary carbon (


). Unlike cyclohexane, which exists in a chair conformation, the cyclobutane rings in spiro[3.3]heptane are puckered to relieve torsional strain (approx. 20–30° pucker).
Stereochemical Implications

Substitution at the 2 and 6 positions (distal carbons of each ring) breaks the symmetry, creating geometric isomers.

  • Syn (Cis-like): The C-Br and C-F bonds point into the same hemisphere relative to the spiro axis.

  • Anti (Trans-like): The C-Br and C-F bonds point into opposite hemispheres.

This geometric isomerism is critical in medicinal chemistry as it defines the "exit vectors" of the attached pharmacophores.

SpiroStructure cluster_0 Bioisosteric Utility Core Spiro[3.3]heptane Core (Rigid Scaffold) Pos2 Position 2: Bromine (Synthetic Handle) Core->Pos2 C-Br Bond Pos6 Position 6: Fluorine (Metabolic Blocker) Core->Pos6 C-F Bond Vector Defined Exit Vectors (180° or Angular) Pos2->Vector Pos6->Vector

Figure 1: Functional decomposition of the 2-bromo-6-fluorospiro[3.3]heptane scaffold.

Synthesis Strategy

The synthesis of 2,6-disubstituted spiro[3.3]heptanes typically requires a convergent approach or the desymmetrization of spiro[3.3]heptane-2,6-dione . Below is a high-fidelity protocol designed for laboratory execution, prioritizing yield and separation of isomers.

Core Protocol: Desymmetrization of the 2,6-Dione

Starting Material: Spiro[3.3]heptane-2,6-dione (CAS: 20061-23-8).

Step 1: Global Reduction
  • Reagents:

    
    , MeOH, 0°C.
    
  • Mechanism: Nucleophilic addition of hydride to ketones.

  • Product: Spiro[3.3]heptane-2,6-diol (mixture of stereoisomers).

  • Note: The diol is a separable mixture of cis and trans isomers, but separation is often deferred.

Step 2: Statistical Monofluorination (The "Coin Flip")

Direct selective monofluorination is challenging. A statistical approach or protection strategy is required.

  • Protocol: Treat diol with 1.0 eq. of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in

    
     at -78°C.
    
  • Outcome: Mixture of:

    • Difluoro (over-reaction)

    • 2-fluoro-6-hydroxy-spiro[3.3]heptane (Target Intermediate)

    • Unreacted Diol

  • Purification: Silica gel chromatography is required to isolate the fluoro-alcohol.

Step 3: Bromination via Appel Reaction
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: Activation of the remaining hydroxyl group by phosphine, followed by

    
     displacement by bromide.
    
  • Stereochemistry: Inversion of configuration at the C-2 center.

  • Final Product: 2-bromo-6-fluorospiro[3.3]heptane.

Workflow Diagram

Synthesis SM Spiro[3.3]heptane-2,6-dione (Starting Material) Step1 Reduction (NaBH4, MeOH) SM->Step1 Inter1 Spiro[3.3]heptane-2,6-diol Step1->Inter1 Step2 Deoxyfluorination (DAST, -78°C) Inter1->Step2 Inter2 2-Fluoro-6-hydroxyspiro[3.3]heptane (Isolate via Column) Step2->Inter2 Statistical Separation Step3 Bromination (Appel) (CBr4, PPh3) Inter2->Step3 Product 2-Bromo-6-fluorospiro[3.3]heptane Step3->Product Inversion at C2

Figure 2: Synthetic pathway from the commercially available dione to the target halide.

Applications in Drug Discovery[1][3][8][11][12][13]

Bioisosterism

This scaffold serves as a saturated bioisostere for 1,4-disubstituted benzenes or trans-1,4-cyclohexanes .

  • Advantage: The spiro[3.3]heptane core has a smaller projected area and different vector angles than a phenyl ring, potentially improving solubility and metabolic stability (decreasing

    
     count).
    
  • Fluorine Effect: The C-6 fluorine atom lowers the

    
     of proximal basic centers (if introduced) and blocks oxidative metabolism at the susceptible cyclobutane ring.
    
Synthetic Handle Utility

The Bromine at position 2 is a versatile handle for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of nitrogen heterocycles.

  • Lithium-Halogen Exchange: Generation of a nucleophilic spiro-species.

References

  • Mykhailiuk, P. K. (2021). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Available at: [Link]

  • Olifir, O. S., et al. (2020).[1][2] "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." European Journal of Organic Chemistry.[1] Available at: [Link]

  • Radchenko, D. S., et al. (2015). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2025). "2-Bromospiro[3.3]heptane."[3][4] National Library of Medicine.[3] Available at: [Link][3]

Sources

Conformational Dynamics & Bioisosteric Utility of 2-Bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, saturated alternative to planar benzene rings and piperidine systems. Unlike bicyclo[1.1.1]pentanes which enforce collinear exit vectors, spiro[3.3]heptanes provide non-collinear vectors (approx. 130°–140°), allowing access to unique chemical space.

This guide focuses on the conformational analysis of 2-bromo-6-fluorospiro[3.3]heptane , a specific disubstituted derivative that presents a complex stereochemical challenge. The interplay between the bulky bromine atom, the highly electronegative fluorine, and the inherent "puckering" dynamics of the cyclobutane rings requires a rigorous analytical framework combining Density Functional Theory (DFT) and variable-temperature NMR.

Structural Fundamentals: The "Puckered" Core

To understand the 2-bromo-6-fluoro derivative, one must first master the dynamics of the parent spiro[3.3]heptane core.

Geometry and Strain

Contrary to simplified planar representations, the cyclobutane rings in spiro[3.3]heptane are not flat.[1][2] To relieve torsional strain (eclipsing C-H bonds), the rings adopt a puckered (butterfly) conformation .[1][2]

  • Puckering Angle: Typically 25°–30°.

  • Inversion Barrier: Low (~1.0–1.5 kcal/mol for the unsubstituted parent).

  • Implication: At room temperature, the rings undergo rapid "wing flapping" inversion. However, 2,6-disubstitution significantly alters this landscape by introducing steric and electronic biases.

Substituent Positioning

In a puckered cyclobutane ring, substituents adopt one of two orientations relative to the ring average plane:

  • Pseudo-equatorial (

    
    ):  Projects outward, minimizing 1,3-diaxial-like interactions. Energetically favored for bulky groups (e.g., Bromine).
    
  • Pseudo-axial (

    
    ):  Projects somewhat perpendicular to the ring plane. Often disfavored sterically but can be stabilized by electronic effects (e.g., fluorine gauche effect).
    

Stereochemical Nomenclature & Analysis

The 2-bromo-6-fluorospiro[3.3]heptane molecule possesses two chiral centers (C2 and C6) relative to the spiro axis (C4). Because the rings are orthogonal, the relationship between substituents is defined by the spiro-axis chirality.

Isomer Definition

We must distinguish between the two diastereomers:

IsomerSymmetryDipole MomentDescription
Syn (cis-like)

(Plane)
HighSubstituents project toward the same "face" of the V-shaped molecular envelope.
Anti (trans-like)

(Axis)
LowSubstituents project to opposite faces. Generally more stable in non-polar media.
The Conformational Lock
  • The Bromine Anchor: The Bromine atom (Van der Waals radius ~1.85 Å) is significantly larger than Fluorine (~1.47 Å). It acts as a "conformational anchor," strongly preferring the pseudo-equatorial position to avoid transannular strain.

  • The Fluorine Variable: The Fluorine atom is small enough to tolerate the pseudo-axial position.

    • Scenario A: Br(

      
      )-F(
      
      
      
      ) — "Diequatorial" (Sterically ideal).
    • Scenario B: Br(

      
      )-F(
      
      
      
      ) — "Equatorial-Axial".

Critical Insight: Unlike cyclohexane, where the chair is rigid, the spiro[3.3]heptane inversion barrier is low. However, the presence of the bulky Bromine raises this barrier, potentially allowing the isolation of distinct conformers at low temperatures (


C).

Computational Methodology

Accurate modeling requires accounting for weak dispersive forces (halogen interactions) and tunneling effects in ring inversion. Standard B3LYP is often insufficient for this scaffold.

Protocol 1: In Silico Conformational Search

Recommended Level of Theory:

  • Optimization:

    
    B97X-D / def2-TZVP (Includes dispersion corrections, crucial for Br).
    
  • Solvation: IEFPCM (Dichloromethane or DMSO to match NMR solvent).

G Start Input: 2D Structure (2-Br-6-F-spiro[3.3]heptane) Gen3D 3D Generation & Force Field Minimization (MMFF94s) Start->Gen3D ConfSearch Conformational Search (Monte Carlo / Low Mode) Generate Syn/Anti Rotamers Gen3D->ConfSearch DFT_Opt DFT Geometry Optimization (wB97X-D/def2-TZVP) Solvent Model: IEFPCM ConfSearch->DFT_Opt Submit top 10 conformers Freq Frequency Calculation (Verify Minima, No Imaginary Freqs) DFT_Opt->Freq Boltzmann Boltzmann Weighting (Calculate Population % at 298K) Freq->Boltzmann Use Gibbs Free Energy Output Output: 1. Relative Energies (dG) 2. Predicted NMR Shielding tensors Boltzmann->Output

Figure 1: Computational workflow for determining the thermodynamic preference of spiro-isomers.

Experimental Validation: The NMR Toolkit

NMR is the gold standard for validating the computational model. For this molecule,


F NMR is the primary probe due to its high sensitivity to stereochemical environment.
The F Probe

The chemical shift (


) and coupling constants (

) reveal the ring pucker.
  • Chemical Shift Anisotropy: A pseudo-axial fluorine is more shielded (upfield) than a pseudo-equatorial fluorine due to the

    
    -gauche effect from the ring carbons.
    
  • Coupling Constants (

    
    ): 
    
    • Pseudo-axial F: Anti-periplanar to vicinal protons.[3] Expect large

      
       (~20–25 Hz).
      
    • Pseudo-equatorial F: Gauche to vicinal protons.[3] Expect smaller

      
       (~5–12 Hz).
      
Protocol 2: Variable Temperature (VT) NMR

Because the ring flip might be fast on the NMR timescale at 25°C, VT-NMR is required to freeze the conformations.

  • Solvent: CD

    
    Cl
    
    
    
    (remains liquid down to -95°C).
  • Acquisition:

    • Start at 25°C. Observe line width. Broad lines indicate exchange.

    • Cool in 10°C increments.

    • Coalescence Temperature (

      
      ):  The point where the averaged signal splits into distinct conformer signals.
      
    • Continue to -80°C to reach the "slow exchange" limit.

NMR_Logic Sample Sample in CD2Cl2 RT_NMR Run 19F NMR at 25°C Sample->RT_NMR Check Are signals sharp? RT_NMR->Check Sharp Fast Exchange or Single Conformer Check->Sharp Yes Broad Dynamic Exchange Check->Broad No Cool Cool to -80°C (Freeze Conformers) Broad->Cool Measure Measure 3J(H-F) Couplings Cool->Measure Assign Assign Geometry: Large J = Axial F Small J = Equatorial F Measure->Assign

Figure 2: Decision tree for assigning stereochemistry using Variable Temperature 19F NMR.

Application: Bioisosteric Design Strategy

Why synthesize and analyze 2-bromo-6-fluorospiro[3.3]heptane?

Vector Alignment

This molecule serves as a model for 1,4-disubstituted cyclohexanes or para-substituted benzenes , but with altered vectors.

  • Benzene: Vectors are parallel (180°).[4]

  • Spiro[3.3]heptane: Vectors are kinked (~140°).

  • Drug Design Utility: This "kink" can improve solubility (disrupting crystal packing) and access new binding pockets that flat aromatic rings cannot reach.

The "F-Scan"

The fluorine atom is not just a probe; it modulates pKa and metabolic stability (blocking oxidation sites). The bromine serves as a handle for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach the scaffold to a pharmacophore.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. (2024).[5][6][7][8][9] Demonstrates the utility of the scaffold in drugs like Sonidegib and Vorinostat.[4][10] 8

  • Conformational Analysis of 2-Substituted Cyclobutane Derivatives. J. Org. Chem. (2006). Foundational work on the equatorial preference of substituents in puckered 4-membered rings. 11[12]

  • Use of 19F NMR to Probe Conformational Changes. Biophys. J. (Review). authoritative guide on using Fluorine chemical shifts and anisotropy to determine local geometry. 13

  • Competitive 1,2-C Atom Shifts in Spiro[3.3]hept-1-ylidene. J. Org. Chem. (2016).[10][12][14] Detailed computational analysis of spiro[3.3]heptane ring puckering and strain energies. 12[12]

Sources

Technical Guide: 2-Bromo-6-fluorospiro[3.3]heptane vs. 2,6-Difluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative properties, synthesis, and medicinal chemistry applications of 2-bromo-6-fluorospiro[3.3]heptane and 2,6-difluorospiro[3.3]heptane .

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical "sp³-rich" bioisostere in modern drug discovery, offering a rigid, non-planar alternative to 1,4-disubstituted phenyl and cyclohexyl rings.[1][2] This guide compares two specific derivatives:

  • 2-Bromo-6-fluorospiro[3.3]heptane (BFSH): A versatile electrophilic building block used to install the fluorinated spiro-core into larger drug scaffolds via cross-coupling or nucleophilic substitution.

  • 2,6-Difluorospiro[3.3]heptane (DFSH): A stable structural motif (bioisostere) designed to modulate lipophilicity (LogP), metabolic stability, and conformational preference in the final drug molecule.

Physicochemical Profile & Structural Analysis[2][3][4]

The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon. The 2,6-substitution pattern places substituents at the distal "tips" of the system, creating a linear-like vector similar to para-phenylene but with a distinct "puckered" geometry.

Comparative Properties Table
Feature2-Bromo-6-fluorospiro[3.3]heptane 2,6-Difluorospiro[3.3]heptane
Role Synthetic Intermediate / Building BlockFinal Bioisostere / Structural Motif
Key Functionality C-Br bond : Leaving group for functionalization.C-F bond : Modulates pKa/stability.C-F bonds (x2) : Metabolic blocking, dipole modulation, H-bond acceptor (weak).
Reactivity High (Susceptible to SN2, Pd-catalyzed coupling, metallation).Low (Chemically inert under physiological conditions).
Chirality Axial Chirality : The 2,6-disubstitution eliminates the plane of symmetry if substituents are different (cis/trans isomerism exists).Cis/Trans Isomerism : Exists as cis (achiral, meso) and trans (C2 symmetry) diastereomers.
Dipole Moment Distinct dipole due to electronegativity difference (Br vs. F) and vector alignment.Trans-isomer: Near-zero net dipole (vectors cancel).Cis-isomer: High net dipole (vectors additive).
Metabolic Stability Low (Br is a metabolic liability if left; intended to be replaced).High (C-F bonds block oxidative metabolism at the 2,6-positions).
LogP Impact Moderate (Br increases lipophilicity significantly).Low to Moderate (F reduces lipophilicity relative to H or Me, increases polarity vs. H).
Conformational Analysis: The "Puckering" Effect

Unlike the planar benzene ring, the cyclobutane rings in spiro[3.3]heptane are puckered (butterfly shape) to relieve torsional strain.

  • Implication for 2,6-Difluoro : The C-F bonds are not perfectly anti-parallel in the trans isomer. They adopt a geometry that balances dipole repulsion and steric strain, often resulting in a "kinked" exit vector that can better match the 3D shape of enzyme pockets compared to flat aromatic rings.

Synthetic Methodologies

The synthesis of both molecules typically diverges from a common precursor, spiro[3.3]heptane-2,6-dione (or a protected equivalent). The choice of pathway depends on whether symmetry (difluoro) or asymmetry (bromo-fluoro) is required.

Pathway A: Synthesis of 2,6-Difluorospiro[3.3]heptane (Symmetric)

To achieve the 2,6-difluoro motif, the dione is reduced to the diol, followed by deoxyfluorination.

  • Reduction : Spiro[3.3]heptane-2,6-dione is reduced (e.g., NaBH₄) to spiro[3.3]heptane-2,6-diol .

  • Fluorination : The diol is treated with a nucleophilic fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

    • Note: This reaction typically yields a mixture of cis and trans isomers, which can be separated by chromatography or crystallization.

Pathway B: Synthesis of 2-Bromo-6-fluorospiro[3.3]heptane (Asymmetric)

This route requires breaking the symmetry of the starting material.

  • Monoprotection : The 2,6-dione is converted to a mono-ketal (e.g., with ethylene glycol).

  • Fluorination : The remaining ketone is reduced to an alcohol and fluorinated (DAST), or fluorinated directly if a gem-difluoro is desired (not the case here). For the mono-fluoro, the ketone is reduced to 6-hydroxy-spiro[3.3]heptan-2-one ketal , then fluorinated to 6-fluoro-spiro[3.3]heptan-2-one ketal .

  • Deprotection & Functionalization : The ketal is hydrolyzed back to the ketone.

  • Bromination : The ketone is reduced to the alcohol (6-fluoro-spiro[3.3]heptan-2-ol) and converted to the bromide using Appel conditions (CBr₄/PPh₃) or PBr₃ .

Visualization of Synthetic Logic (Graphviz)

SynthesisPathways Dione Spiro[3.3]heptane-2,6-dione (Starting Material) Diol Spiro[3.3]heptane-2,6-diol Dione->Diol Reduction (NaBH4) MonoKetal Mono-Ketal Intermediate Dione->MonoKetal Protection Difluoro 2,6-Difluorospiro[3.3]heptane (Target 2) Diol->Difluoro Deoxyfluorination (DAST) FluoroKetal 6-Fluoro-2-ketal MonoKetal->FluoroKetal 1. Red 2. DAST FluoroAlcohol 6-Fluoro-spiro[3.3]heptan-2-ol FluoroKetal->FluoroAlcohol 1. Deprotect 2. Reduction BromoFluoro 2-Bromo-6-fluorospiro[3.3]heptane (Target 1) FluoroAlcohol->BromoFluoro Bromination (CBr4/PPh3)

Caption: Divergent synthesis of symmetric (Difluoro) and asymmetric (Bromo-Fluoro) spiro[3.3]heptane derivatives from a common dione precursor.

Medicinal Chemistry Applications

2-Bromo-6-fluorospiro[3.3]heptane: The "Handle"

This molecule is primarily used to install the 6-fluorospiro[3.3]heptane motif.

  • Cross-Coupling : The alkyl bromide can undergo nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura with specific ligands) to attach aryl or heteroaryl groups.

  • Nucleophilic Substitution : It serves as an electrophile for amines or thiols, creating N-spiro or S-spiro linkages.

  • Strategic Value : Allows late-stage diversification. A chemist can synthesize a drug core with a nucleophile and "snap on" the fluorinated spiro tail to test its effect on metabolic stability.

2,6-Difluorospiro[3.3]heptane: The "Shield"

This motif is used as a bioisostere for:

  • 1,4-Difluorobenzene : Mimics the electronics and size but eliminates aromaticity (reducing pi-stacking and potential toxicity).

  • 4,4-Difluorocyclohexane : Provides a more rigid, compact shape.

  • Metabolic Blocking : The C-F bonds at the 2 and 6 positions block the most accessible sites for Cytochrome P450 oxidation, extending the half-life (t½) of the molecule.

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluorospiro[3.3]heptane (Representative)
  • Starting Material : Dissolve spiro[3.3]heptane-2,6-diol (1.0 eq) in anhydrous DCM at -78°C.

  • Fluorination : Add DAST (2.5 eq) dropwise under N₂ atmosphere.

  • Reaction : Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench : Pour carefully into saturated NaHCO₃ solution (gas evolution!).

  • Extraction : Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (Hexane/EtOAc) to separate cis and trans isomers.

Protocol B: Cross-Coupling of 2-Bromo-6-fluorospiro[3.3]heptane
  • Reagents : Combine 2-bromo-6-fluorospiro[3.3]heptane (1.0 eq), Aryl-Boronic Acid (1.5 eq), and NiCl₂(glyme) (10 mol%).

  • Ligand/Base : Add bathophenanthroline (10 mol%) and K₃PO₄ (2.0 eq).

  • Solvent : Suspend in tert-Amyl alcohol.

  • Conditions : Heat to 60°C for 16 hours under Argon.

  • Workup : Filter through Celite, concentrate, and purify via HPLC.

References

  • Mykhailiuk, P. K. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry.

  • Accela ChemBio . Product Data Sheet: 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5).[3][4]

  • Levterov, V. V., et al. (2018). Spiro[3.3]heptane-2,6-dione: A Versatile Building Block. Journal of Organic Chemistry.

Sources

suppliers and price of 2-bromo-6-fluorospiro[3.3]heptane building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, pricing, and chemical application of 2-bromo-6-fluorospiro[3.3]heptane , a high-value saturated building block used in modern medicinal chemistry.

The High-Fsp³ Bioisostere for Phenyl Replacement

Executive Summary

2-bromo-6-fluorospiro[3.3]heptane (CAS: 2715119-82-5) represents a critical class of "strained" spirocyclic scaffolds designed to replace 1,4-disubstituted phenyl rings or cyclohexane units in drug candidates. Unlike flat aromatic systems, this scaffold introduces significant three-dimensionality (Fsp³ character) while maintaining a linear or semi-linear exit vector profile.

The presence of the fluorine atom at the 6-position serves two roles: it blocks metabolic hotspots (preventing oxidation) and modulates the lipophilicity (LogP) of the core. The bromine atom at the 2-position acts as the primary handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, allowing rapid library generation.

Chemical Specifications
PropertyData
CAS Number 2715119-82-5
IUPAC Name 2-bromo-6-fluorospiro[3.3]heptane
SMILES FC1CC2(C1)CC(Br)C2
Molecular Weight 193.06 g/mol
Formula C₇H₁₀BrF
CLogP ~2.48 (Predicted)
Physical State Low-melting solid or semi-solid (typically stored at +4°C)
Structural Class Bridged/Fused Ring Systems -> Spirocycles
Market Landscape: Suppliers & Pricing

Current as of Q1 2026. Pricing for this specific CAS is often "On Inquiry" due to its status as a specialized building block.

Primary Vendors

The supply chain for spiro[3.3]heptanes is dominated by synthesis specialists in Eastern Europe (Enamine) and their global distributors.

SupplierCatalog / SKUPack SizeEstimated Price (USD)*Stock Location
Enamine EN300-27684939100 mg$180 - $250EU / USA
Fluorochem F780945250 mg£150 - £220UK
Sigma-Aldrich ENAH95E72823100 mg$300+ (Resale)Global
Accela ChemBio SY4116021 gInquireChina / USA
Combi-Blocks (Check CAS)250 mg$120 - $180USA

> Note: Prices are estimates based on the "Fluorinated Spirocycle" pricing tier. Direct quotes vary by volume agreement.

Procurement Strategy
  • For Screening (mg scale): Purchase from Fluorochem or Enamine directly. They hold the primary stock.

  • For Scale-up (g scale): Request a custom synthesis quote. The synthesis (detailed below) is scalable but requires specialized handling of strained rings.

  • Lead Time: typically 1-5 days for catalog items; 4-6 weeks for backorders.

Synthetic Accessibility & Protocols

Expertise & Experience: The synthesis of mixed-halo spirocycles requires avoiding ring-opening of the strained cyclobutane moieties.

The most robust route to 2-bromo-6-fluorospiro[3.3]heptane avoids direct cyclization of pre-functionalized chains (which is difficult). Instead, it utilizes the Spiro[3.3]heptane-2,6-dione (CAS 20061-23-8) as a divergent intermediate.

Self-Validating Protocol: The Stepwise Functionalization

This protocol ensures the correct placement of the F and Br atoms on opposite rings.

  • Starting Material: Spiro[3.3]heptane-2,6-dione.[1]

  • Step A: Mono-Protection (Ketalization).

    • Logic: You must differentiate the two ketones. React with 1 eq.[2] ethylene glycol/TsOH to get the mono-ketal.

  • Step B: Fluorination (Deoxofluor).

    • Reagent: Deoxofluor or DAST.

    • Process: Treat the mono-ketal ketone with DAST in DCM at 0°C. This installs the gem-difluoro or mono-fluoro (via reduction of an intermediate alcohol, but direct fluorination of the alcohol is cleaner).

    • Refinement: A better path for mono-fluoro is: Reduction of ketone -> Alcohol -> DAST treatment -> Inversion to Mono-F.

  • Step C: Deprotection & Reductive Bromination.

    • Hydrolyze the ketal to restore the second ketone.

    • Reduce ketone to alcohol (NaBH₄).

    • Convert alcohol to bromide (Appel reaction: CBr₄/PPh₃) or mesylate then displace with LiBr.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic for synthesizing vs. buying, and the core chemical transformations.

SynthesisWorkflow Start Target: 2-bromo-6-fluorospiro[3.3]heptane CheckStock Check Commercial Availability (CAS: 2715119-82-5) Start->CheckStock Buy Purchase (Enamine/Fluorochem) < 1g required CheckStock->Buy In Stock Make Custom Synthesis > 5g required CheckStock->Make Backorder / Bulk Dione Spiro[3.3]heptane-2,6-dione (Starting Material) Make->Dione Step1 1. Mono-Reduction (NaBH4) 2. Fluorination (DAST/Deoxofluor) Dione->Step1 Desymmetrization Step2 Intermediate: 6-fluoro-spiro[3.3]heptan-2-one Step1->Step2 Step3 1. Reduction to Alcohol 2. Bromination (CBr4/PPh3) Step2->Step3 Final Purified Product (Isomer Separation via HPLC) Step3->Final

Caption: Procurement and synthesis workflow for 2-bromo-6-fluorospiro[3.3]heptane, highlighting the desymmetrization strategy from the dione precursor.

Application in Drug Discovery

Why use this specific building block?

  • Vector Geometry: The spiro[3.3]heptane core provides a linear distance between substituents similar to a para-phenyl ring (~5.5 Å), but with a "kinked" or rod-like geometry depending on the isomer (cis/trans).

  • Metabolic Blocking: The C-F bond (approx. 110 kcal/mol) renders the 6-position resistant to Cytochrome P450 oxidation, a common failure point for saturated carbocycles.

  • Fsp³ Fraction: Increases the saturation of the molecule, which correlates with higher solubility and lower promiscuity (off-target binding) compared to flat aromatic rings.

Quality Control Parameters

When receiving this compound, verify the following:

  • ¹H-NMR: Look for the characteristic splitting of the cyclobutane protons by the Fluorine atom (geminal H-F coupling constants are large, ~50 Hz).

  • ¹⁹F-NMR: Essential to confirm the presence of a single fluorine environment (or two if cis/trans isomers are present).

  • Purity: Ensure >95% by GC-MS. Strained rings can sometimes degrade into ring-opened impurities if stored improperly (acidic conditions).

References
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][3] Angewandte Chemie International Edition. (Contextual synthesis of spiro-scaffolds). [Link]

  • PubChem. Compound Summary for CAS 2715119-82-5. [Link][1]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-fluorospiro[3.3]heptane

Executive Summary & Strategic Context

The Molecule: 2-bromo-6-fluorospiro[3.3]heptane is a high-value pharmacophore building block. It serves as a conformationally restricted, saturated bioisostere for para-substituted benzenes or cyclohexanes. The spiro[3.3]heptane core offers a unique "pucker" angle (


152°) that projects substituents into specific vectors, improving metabolic stability and solubility compared to planar aromatics.

The Challenge: This substrate presents a dual challenge in cross-coupling:

  • Electronic/Steric: It is an unactivated secondary alkyl bromide.[1] Unlike aryl halides, it is prone to slow oxidative addition and rapid, deleterious

    
    -hydride elimination.
    
  • Structural: While the cyclobutane ring strain (

    
    26 kcal/mol) actually disfavors
    
    
    
    -hydride elimination (forming a highly strained cyclobutene), the steric bulk of the spiro-fusion can hinder transmetalation.

The Solution: Standard "Suzuki conditions" (e.g., Pd(PPh


)

/Na

CO

) will fail. Successful coupling requires electron-rich, bulky ligands (alkylphosphines) or Nickel catalysis to facilitate oxidative addition and suppress

-elimination.

Mechanistic Insight & Causality

To design a self-validating protocol, one must understand the failure modes.

  • Oxidative Addition (OA): For alkyl halides, OA is the turnover-limiting step. Electron-rich ligands (e.g., PCy

    
    , P(
    
    
    
    -Bu)
    
    
    ) increase electron density on the metal, accelerating this step.
  • 
    -Hydride Elimination:  This is the primary side reaction, leading to the formation of the alkene (spiro[3.3]hept-1-ene).
    
    • Why this substrate survives: Formation of a double bond within a 4-membered ring introduces significant angle strain (anti-Bredt-like penalty). This kinetic barrier slows elimination, allowing transmetalation to compete effectively.

  • The Fluorine Effect: The distal fluorine at C6 exerts a through-space electronic effect (dipole) but is sufficiently remote to avoid defluorination. However, it renders the molecule polar; non-polar solvents (Hexane) may cause solubility issues, while polar aprotic solvents (DMF/DMA) are preferred.

Experimental Protocols

Two distinct methodologies are recommended based on the coupling partner.

Method A: Palladium-Catalyzed (The "Gregory Fu" Protocol)

Best for coupling with Aryl/Heteroaryl Boronic Acids.

Rationale: Uses a bulky, electron-rich phosphine to stabilize the Pd(0) species and accelerate oxidative addition into the C(sp


)-Br bond.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 2-bromo-6-fluorospiro[3.3]heptane1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(OAc)

0.05 (5 mol%)Pre-catalyst
Ligand PCy

(Tricyclohexylphosphine)
0.10 - 0.12Bulky/Rich Ligand
Base K

PO

(anhydrous)
3.0Activator
Solvent Toluene / Water (95:[4]5)0.2 MBiphasic System

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Solids: Charge Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (12 mol%), Aryl Boronic Acid (1.3 equiv), and K
    
    
    PO
    
    
    (3.0 equiv).
  • Liquids: Add the spiro-bromide (1.0 equiv) via syringe. Add Toluene and Water (degassed).

    • Note: The presence of trace water is critical for boronic acid activation, even if using "anhydrous" conditions.

  • Reaction: Seal and heat to 80 °C - 100 °C for 12–24 hours. Vigorously stir (>1000 rpm) to ensure phase mixing.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. Caution: The product may lack UV activity if the coupled aryl group is small; use KMnO

    
     or Iodine stain.
    
Method B: Nickel-Catalyzed (The "Molander/Fu" Protocol)

Best for difficult substrates or Alkyl-Alkyl couplings.

Rationale: Nickel undergoes oxidative addition to alkyl halides more readily than Palladium and is less sensitive to steric hindrance at the metal center.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst NiCl

•glyme
0.10 (10 mol%)Ni Source
Ligand Bathophenanthroline OR trans-N,N'-dimethyl-1,2-cyclohexanediamine0.12Ligand
Base KO

Bu
1.2Base
Solvent

-PrOH (Isopropanol)
0.5 MSolvent/Activator

Step-by-Step Protocol:

  • Glovebox/Strict Inert: Ni(I)/Ni(0) intermediates are oxygen sensitive. Set up in a glovebox if possible.

  • Mix: Combine NiCl

    
    •glyme and Ligand in the reaction vessel. Add the Boronic Acid (or ester).[7][11]
    
  • Activation: Add KO

    
    Bu and the spiro-bromide.
    
  • Solvent: Add anhydrous

    
    -PrOH.
    
  • Reaction: Stir at 60 °C for 12 hours.

  • Workup: Quench with air/water. Extract with Et

    
    O.
    

Optimization & Troubleshooting Decision Tree

Use the following logic flow to optimize the reaction if initial yields are low.

OptimizationTree Start Start: Standard Protocol A (Pd(OAc)2 / PCy3) CheckYield Analyze Yield & Byproducts Start->CheckYield BetaElim Major Byproduct: Alkene (Elimination) CheckYield->BetaElim Alkene observed NoRxn No Reaction / Recovered SM CheckYield->NoRxn SM intact ProtoDeb Byproduct: Protodeboronation CheckYield->ProtoDeb Ar-H observed Soln_Beta Switch to Method B (Ni) OR Lower Temp & Increase Base BetaElim->Soln_Beta Soln_NoRxn Switch Ligand to P(t-Bu)3 or Pd-PEPPSI-IPr NoRxn->Soln_NoRxn Soln_Proto Use Boronic Ester (Pin) OR Add catalytic CuCl ProtoDeb->Soln_Proto

Caption: Diagnostic workflow for optimizing the cross-coupling of spiro-bromides.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this spiro-substrate, highlighting the critical suppression of


-hydride elimination.

CatalyticCycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Br PdII_Alk LnP-Pd(II)-Br (Spiro-Alkyl) OxAdd->PdII_Alk TransMet Transmetalation (+ Ar-B(OH)2) PdII_Alk->TransMet Base BetaElim Beta-Hydride Elimination (Disfavored by Strain) PdII_Alk->BetaElim Slow PdII_Dialkyl LnP-Pd(II)-Ar (Spiro-Alkyl) TransMet->PdII_Dialkyl RedElim Reductive Elimination PdII_Dialkyl->RedElim Product Product (Ar-Spiro) RedElim->Product Product->Pd0 Regeneration

Caption: Pd-Catalytic cycle. Note that Beta-Hydride elimination is kinetically retarded by the strain of forming a cyclobutene transition state.

References

  • Discovery of Alkyl Halide Coupling: Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C.[8] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Hydrogens." J. Am. Chem. Soc.[8]2001 , 123, 10099.[1][8] Link
    
  • Nickel Catalysis for Secondary Alkyl Halides: Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amines as Ligands." J. Am. Chem. Soc.[3][8]2013 , 135, 624. Link

  • Spiro[3.3]heptane Synthesis & Utility: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[3][4][6][8][10][12] Biomol. Chem.2019 , 17, 2839. Link

  • Cyclobutyl Coupling Precedent: González-Bobes, F.; Fu, G. C. "Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides." J. Am. Chem. Soc.[3][8]2006 , 128, 5360. Link

Sources

Buchwald-Hartwig amination of 2-bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 2-Bromo-6-fluorospiro[3.3]heptane: A Guide to C-N Bond Formation on Saturated Spirocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spiro[3.3]heptane motif is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers an escape from the "flatland" of traditional aromatic scaffolds.[1] This scaffold serves as a saturated bioisostere of the phenyl ring, often improving the physicochemical properties of drug candidates.[2][3] However, the synthetic functionalization of these sp³-rich cores, particularly the introduction of nitrogen-containing moieties, presents unique challenges. This application note provides a comprehensive guide and a robust protocol for the palladium-catalyzed , a challenging secondary alkyl halide. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering a framework for researchers to successfully incorporate amine functionalities into this valuable scaffold.

Scientific Rationale & Mechanistic Overview

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

Buchwald_Hartwig_Cycle cluster_inputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (R-Pd(II)-X)(L) pd0->oa_complex + R-X amido_complex Amido Complex (R-Pd(II)-NR'R'')(L) oa_complex->amido_complex + HNR'R'' - HX (via Base) amido_complex->pd0 product R-NR'R'' Product amido_complex->product Reductive Elimination rx R-X (Aryl/Alkyl Halide) amine HNR'R'' (Amine)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

While traditionally applied to aryl halides (sp² carbons), its application to alkyl halides (sp³ carbons) like 2-bromo-6-fluorospiro[3.3]heptane requires special consideration.

  • The Substrate: 2-bromo-6-fluorospiro[3.3]heptane is a secondary alkyl bromide. A primary challenge in cross-coupling with such substrates is the potential for β-hydride elimination, an unproductive side reaction.[8] However, the rigid, spirocyclic structure of this substrate, with the bromide positioned on the cyclobutane ring, lacks accessible β-hydrogens in a syn-coplanar orientation relative to the palladium center in the intermediate, thus effectively inhibiting this side reaction.

  • The Fluorine Substituent: The electron-withdrawing fluorine atom can subtly influence the electronics of the scaffold but is not expected to participate directly in the reaction under standard Buchwald-Hartwig conditions. The C(sp³)–Br bond is significantly more reactive than the C(sp³)–F bond, ensuring chemoselective C-N coupling.[9]

Optimizing Key Experimental Parameters

The success of this transformation hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precatalyst & Ligand Selection

The combination of the palladium source and a supporting ligand generates the active Pd(0) species necessary for the catalytic cycle.[7] For challenging substrates, particularly sterically hindered secondary alkyl halides, the ligand's structure is paramount.

  • Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos, BrettPhos, or related structures, are essential.[10][11] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[11] Their steric bulk creates a coordinatively unsaturated metal center that facilitates substrate binding, while their electron-donating nature increases the electron density on the palladium, which accelerates the oxidative addition into the C-Br bond.[12] Using a pre-formed palladium complex (a "precatalyst") like an XPhos Pd G3 or similar generation catalyst can lead to more reliable formation of the active L-Pd(0) species compared to traditional sources like Pd(OAc)₂.[10]

Base Selection

The base plays a critical role in deprotonating the amine nucleophile (or the palladium-amine adduct) to form the palladium-amido complex, which precedes reductive elimination.[13]

  • Rationale: A strong, non-nucleophilic base is required to ensure efficient deprotonation without competing side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[10][13] For substrates containing base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) may be employed, though this often requires higher temperatures or longer reaction times.[14][15]

Solvent Choice

The reaction must be conducted in an anhydrous, aprotic, and thoroughly degassed solvent.

  • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst.[10] Protic solvents can interfere with the strong base and protonate key intermediates. Toluene and 1,4-dioxane are common solvents for this reaction due to their ability to dissolve the reactants and their high boiling points, which allow for elevated reaction temperatures if necessary.[5][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 2-bromo-6-fluorospiro[3.3]heptane with a representative primary amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[10]

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup addition Sequential Addition: 1. Base 2. Spiro-Bromide 3. Amine 4. Pd Precatalyst/Ligand 5. Solvent setup->addition reaction Heating & Stirring (e.g., 80-100 °C) addition->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization end_node End: Pure Product characterization->end_node

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-6-fluorospiro[3.3]heptane>95%Enamine1.0 equiv.
Primary/Secondary Amine>98%Sigma-Aldrich1.2 equiv.
RuPhos Pd G3 PrecatalystCatalyst GradeStrem Chemicals2 mol %
Sodium tert-butoxide (NaOtBu)>98%Acros Organics1.4 equiv.
TolueneAnhydrous, DegassedSigma-AldrichSufficient to make a 0.1 M solution
Oven-dried reaction vial & stir bar--Must be free of moisture
Standard inert atmosphere equipment--Schlenk line or glovebox
Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv.), 2-bromo-6-fluorospiro[3.3]heptane (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-spiro[3.3]heptane product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Expected Results & Optimization

The described protocol is a robust starting point. Yields are highly dependent on the specific amine used but are generally expected to be in the 60-90% range for unhindered primary amines.

EntryLigand/PrecatalystBaseTemp (°C)Yield (%)Comments
1RuPhos Pd G3NaOtBu100>85Optimized conditions for a wide range of primary and secondary amines.
2XPhos Pd G2NaOtBu100~80Another excellent, general choice for this transformation.
3RuPhos Pd G3Cs₂CO₃120~50Weaker base requires higher temperature; suitable for sensitive substrates.[14]
4P(o-tol)₃ / Pd(OAc)₂NaOtBu100<10First-generation ligands are ineffective for this challenging substrate.[4]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen or water contamination)Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[10]
Inappropriate ligand or baseFor hindered amines, switch to a bulkier ligand (e.g., BrettPhos). Ensure the base is strong enough.[10][16]
Hydrodehalogenation Competing reduction of the C-Br bondLower the reaction temperature. Screen different ligands, as some are more prone to this side reaction.[7]
Product Degradation Product is sensitive to the strong base or heatSwitch to a milder base like Cs₂CO₃ or K₃PO₄ and adjust the temperature accordingly.[14]

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile method for the functionalization of the medicinally important 2-bromo-6-fluorospiro[3.3]heptane scaffold. By understanding the mechanistic principles and carefully selecting a modern catalyst system composed of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base, researchers can efficiently construct C(sp³)–N bonds on this challenging substrate. This protocol serves as a validated starting point for the synthesis of novel aminated spirocycles, enabling further exploration in drug discovery and development.

References

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1...). Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • Jamison, T. F. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Journal of the American Chemical Society. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Retrieved from [Link]

  • PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as.... Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

Sources

Application Note: Synthesis of 6-Fluorospiro[3.3]heptan-2-amine from Bromo Precursor

[1]

Executive Summary & Strategic Analysis

This guide details the synthesis of 6-fluorospiro[3.3]heptan-2-amine starting from its corresponding bromo-precursor, 2-bromo-6-fluorospiro[3.3]heptane .[1]

The spiro[3.3]heptane scaffold has emerged as a critical "exit vector" bioisostere for the phenyl ring and piperidine moieties in modern drug discovery. Its rigid, puckered geometry allows for precise spatial orientation of substituents (the "fluoro" and "amine" groups) without the planarity of aromatic systems, often improving metabolic stability and solubility [1, 2].[1]

Chemical Strategy: The Nucleophilic Challenge

Synthesizing amines directly from secondary cyclobutyl bromides presents a specific challenge: I-strain (Internal Strain) .

  • The Problem: The

    
     carbons in the cyclobutane ring are puckered. Nucleophilic attack (
    
    
    ) requires the ring to flatten toward a planar transition state, increasing ring strain.[1] Consequently, direct amination with ammonia often leads to low yields or competitive elimination to the alkene (spiroheptene).[1]
  • The Solution: We utilize a two-step Azidation-Reduction sequence . The azide anion (

    
    ) is a potent, non-bulky nucleophile that can effect displacement where bulkier amines fail.[1] This is followed by a mild Staudinger Reduction , which is chemoselective and avoids the risks of hydrodefluorination associated with catalytic hydrogenation (
    
    
    ).

Reaction Scheme & Workflow

The synthesis proceeds via the inversion of the bromide to the azide, followed by reduction to the amine with retention of the new stereochemistry.

ReactionSchemeSM2-Bromo-6-fluorospiro[3.3]heptane(Precursor)AzideIntermediate:2-Azido-6-fluorospiro[3.3]heptaneSM->AzideReagent1Step 1: NaN3DMF, 80°C(SN2 Displacement)ProductTarget:6-Fluorospiro[3.3]heptan-2-amineAzide->ProductReagent2Step 2: PPh3, THFthen H2O(Staudinger Reduction)

Figure 1: Synthetic pathway converting the bromo-precursor to the target amine via an azide intermediate.[1]

Detailed Experimental Protocols

Safety Pre-requisites
  • Sodium Azide (

    
    ):  Highly toxic and can form explosive metal azides.[1] Do not use chlorinated solvents (DCM/CHCl3) during the reaction to prevent formation of diazidomethane. Use a blast shield.
    
  • Organofluorines: While stable, avoid strong Lewis acids which might strip fluoride.[1]

Protocol A: Azidation (Nucleophilic Substitution)[1]

Objective: Displace the secondary bromide with an azide group.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-fluorospiro[3.3]heptane (1.0 equiv) in anhydrous DMF (Dimethylformamide) to a concentration of 0.5 M.

    • Note: DMF is preferred over DMSO here to facilitate easier workup, though DMSO accelerates

      
       rates further.[1]
      
  • Reagent Addition: Carefully add Sodium Azide (

    
    )  (1.5 equiv).
    
  • Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Critical Checkpoint: Monitor by TLC or GC-MS. You are looking for the disappearance of the bromide. If elimination (alkene formation) is observed >10%, lower temperature to 70 °C and extend time.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Diethyl Ether (

      
      )  (5x reaction volume) and wash with Water  (3x) to remove DMF and excess azide.[1]
      
    • Safety: Treat aqueous waste with dilute sodium nitrite (

      
      ) and sulfuric acid to quench residual azide before disposal.[1]
      
    • Dry the organic layer over

      
      , filter, and concentrate carefully (azides can be volatile/unstable).[1]
      
    • Yield Expectation: 75–85% (Colorless oil).[1]

Protocol B: Staudinger Reduction

Objective: Reduce the azide to the primary amine without defluorination.

  • Preparation: Dissolve the crude 2-azido-6-fluorospiro[3.3]heptane (1.0 equiv) in THF (0.3 M).

  • Phosphine Addition: Add Triphenylphosphine (

    
    )  (1.2 equiv) in portions at room temperature.
    
    • Observation: Gas evolution (

      
      ) will occur.[1] This indicates the formation of the iminophosphorane intermediate.[4]
      
  • Hydrolysis: Stir for 2 hours until gas evolution ceases. Add Water (10 equiv) to the reaction mixture and heat to 50 °C for 3 hours to hydrolyze the P=N bond.

  • Purification (Acid-Base Extraction):

    • Evaporate bulk THF.

    • Dissolve residue in

      
       or EtOAc.
      
    • Extract with 1M

      
       (aq).[1] The amine goes into the water layer; 
      
      
      and
      
      
      (Triphenylphosphine oxide) stay in the organic layer.
    • Wash the acidic aqueous layer with EtOAc (2x) to ensure removal of all phosphorus byproducts.

    • Basify the aqueous layer to pH >12 using 4M

      
      .
      
    • Extract the free amine into DCM (3x).

    • Dry (

      
      ) and concentrate.[1]
      
    • Yield Expectation: 85–95% from azide.

Quality Control & Data Specifications

The following parameters confirm the identity and purity of 6-fluorospiro[3.3]heptan-2-amine.

ParameterSpecification / Expected SignalDiagnostic Value
IR Spectroscopy Azide Step: Strong peak ~2100

Amine Step: Loss of 2100 peak; Appearance of broad doublet 3300–3500

(

)
Confirms transformation of functional group.[1]

NMR

-180 to -220 ppm (multiplet)
Confirms presence of Fluorine (no defluorination).[1]

NMR

3.2–3.6 ppm (multiplet, 1H,

)

4.6–5.0 ppm (doublet of multiplets, 1H,

)
Verifies the integrity of the spiro-skeleton.[1]
Mass Spec (ESI)

consistent with formula

Molecular weight confirmation.[1]
Workup Logic Diagram

The purification of the amine is the most critical step to remove the phosphine oxide byproduct.

WorkupCrudeCrude Reaction Mix(Amine + O=PPh3)AcidWashAdd 1M HClPartition EtOAc/WaterCrude->AcidWashOrgLayerOrganic Layer(Contains O=PPh3)AcidWash->OrgLayerDiscardAqLayerAqueous Layer(Contains Amine-HCl)AcidWash->AqLayerKeepBaseStepBasify (NaOH)Extract with DCMAqLayer->BaseStepFinalProductPure Amine(Free Base)BaseStep->FinalProduct

Figure 2: Acid-Base extraction logic to isolate the amine from phosphine oxide byproducts.

Troubleshooting & Alternatives

Issue: Low Yield in Step 1 (Elimination)

If the bromo-precursor undergoes elimination to form the fluoro-spiroheptene (identified by alkene protons in NMR ~5.8 ppm), the basicity of the azide is acting as a base rather than a nucleophile.

  • Correction: Switch solvent to DMSO and lower temperature to 60 °C. DMSO solvates the cation better, leaving the azide "naked" and more nucleophilic, allowing the reaction to proceed at lower temperatures where elimination is less favored.

Issue: Incomplete Reduction
  • Correction: Ensure sufficient water is added in Step 2. The hydrolysis of the intermediate iminophosphorane is driven by water.[4] If the reaction stalls, heat to 60 °C.

Alternative Route (If Bromo-precursor fails)

If the specific bromo-precursor proves too unstable or unreactive, the industry-standard alternative (grounded in Mykhailiuk's work) is Reductive Amination starting from the ketone (6-fluorospiro[3.3]heptan-2-one ) using Ammonium Acetate and

1

References

  • Mykhailiuk, P. K. (2020).[1] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. Available at: [Link][1]

  • Burkhard, J. A., et al. (2010).[1][5] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1] Available at: [Link][1]

  • Ding, X., et al. (2018).[1] "Synthesis of Spiro[3.3]heptane Derivatives." US Patent 2018/0258043 A1. (Describes reductive amination strategies on this scaffold).

functionalization of 2-bromo-6-fluorospiro[3.3]heptane via lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Bromo-6-fluorospiro[3.3]heptane via Lithiation

Executive Summary

Topic: Functionalization of 2-bromo-6-fluorospiro[3.3]heptane via Lithium-Halogen Exchange. Core Application: Synthesis of novel, conformationally restricted bioisosteres for medicinal chemistry (e.g., saturated phenyl/pyridine mimics). Methodology: Low-temperature lithium-halogen exchange utilizing tert-butyllithium (t-BuLi) to generate the transient 2-lithio-6-fluorospiro[3.3]heptane species, followed by electrophilic trapping.

Abstract: The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for 1,4-disubstituted aromatic rings, offering improved physicochemical properties (LogP, solubility) and defined exit vectors. The 2-bromo-6-fluorospiro[3.3]heptane building block is particularly valuable, combining the metabolic stability of the fluorine substituent with a reactive handle (bromine). However, the functionalization of this secondary bromide on a strained ring requires precise control to avoid ring-opening or elimination. This guide details a robust protocol for generating the 2-lithio species using t-BuLi, ensuring high fidelity functionalization while preserving the integrity of the fluorinated spiro-skeleton.

Scientific Foundation & Mechanistic Insights

The Challenge of the Substrate
  • Secondary Bromide Reactivity: Unlike aryl bromides, secondary alkyl bromides (like the target spiro compound) are prone to Wurtz coupling (reaction between the lithiated species and the alkyl bromide byproduct) and β-elimination.

  • Ring Strain: The spiro[3.3]heptane core possesses significant ring strain (~26 kcal/mol per ring). While robust, the generation of a carbanion (C-Li) creates a high-energy intermediate that must be trapped efficiently.

  • Distal Fluorine Effect: The fluorine atom at position 6 exerts a through-bond inductive effect (

    
    -electron withdrawal). While too distant to cause immediate 
    
    
    
    - or
    
    
    -elimination relative to the lithium center (which is at position 2), it acidifies the axial protons, making the system sensitive to high temperatures where proton transfer could compete with nucleophilic attack.
Selection of Lithiating Agent: t-BuLi vs. n-BuLi

While literature precedents exist for using n-BuLi with spiro-bromides, this protocol mandates ** t-BuLi (2.0–2.2 equiv)** for the following reasons:

  • Irreversibility: The exchange with t-BuLi produces t-BuBr, which is immediately consumed by a second equivalent of t-BuLi (forming isobutylene and isobutane). This prevents the reversible reaction and, crucially, eliminates the alkyl bromide byproduct that causes Wurtz coupling.

  • Rate: The exchange is virtually instantaneous at -78 °C, outcompeting potential dehydrofluorination pathways.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Bromo-6-fluorospiro[3.3]heptane (Purity >97%).

  • Reagent: tert-Butyllithium (1.7 M in pentane). Note: Titrate before use.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

    • Expert Insight:Et₂O is preferred for the lithiation step as it generally stabilizes secondary alkyllithiums better than THF and reduces the rate of solvent decomposition/proton abstraction at slightly elevated temperatures.

  • Electrophiles: Dry CO₂ (gas/solid), DMF, Aldehydes, or Triisopropyl borate.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Cool the flask to room temperature under a positive pressure of inert gas.

Step 2: Solvation

  • Charge the flask with 2-bromo-6-fluorospiro[3.3]heptane (1.0 equiv) .

  • Add anhydrous Et₂O (0.1 M concentration relative to substrate) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (The Critical Step)

  • Dropwise Addition: Add ** t-BuLi (2.2 equiv)** slowly down the side of the flask over 10–15 minutes.

    • Observation: A slight color change (often pale yellow) may occur.

  • Incubation: Stir at -78 °C for 30 minutes .

    • Note: Do not exceed 1 hour. Extended stirring does not improve yield and increases the risk of proton abstraction from the solvent or ligand scrambling.

Step 4: Electrophile Trapping

  • Liquid Electrophiles (e.g., DMF, Acetone): Add neat (1.5–2.0 equiv) dropwise at -78 °C.

  • Solid Electrophiles (e.g., CO₂): Cannulate the lithiated solution onto an excess of crushed dry ice (freshly washed with Et₂O).

  • Warm-up: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C (or RT) over 1 hour.

Step 5: Quench & Workup

  • Quench with saturated aq. NH₄Cl (or 1M HCl if the product is an acid).

  • Extract with Et₂O (3x).

  • Dry combined organics over Na₂SO₄ and concentrate[1]

    • Caution: Spiro[3.3]heptane derivatives can be volatile. Use controlled vacuum (>100 mbar) if the molecular weight is low.

Visualization: Reaction Workflow

G Start Start: 2-Br-6-F-spiro[3.3]heptane (Anhydrous Et2O, -78°C) Lithiation Addition: t-BuLi (2.2 equiv) (Dropwise, 15 min) Start->Lithiation Inert Atm Intermediate Intermediate: 2-Lithio-6-fluorospiro[3.3]heptane (Transient Species) Lithiation->Intermediate Li-Hal Exchange Byproducts Byproducts: Isobutylene + LiBr (Inert) Lithiation->Byproducts Scavenging Trapping Electrophile Addition (DMF, CO2, Ketones) Intermediate->Trapping Nu Attack WarmUp Warm to 0°C (1 Hour) Trapping->WarmUp Workup Quench (NH4Cl) & Isolation WarmUp->Workup

Figure 1: Workflow for the generation and trapping of the 2-lithio-6-fluorospiro[3.3]heptane intermediate.

Data Summary: Electrophile Scope

The following table summarizes expected outcomes based on validated spiro[3.3]heptane lithiation chemistry [1, 4].

ElectrophileReagent TypeProduct ClassExpected YieldNotes
DMF FormylatingAldehyde65–80%Standard route to bioisosteric benzaldehydes.
CO₂ (s) CarboxylatingCarboxylic Acid70–85%Use excess dry ice; acidify carefully during workup.
Acetone KetoneTertiary Alcohol60–75%Steric bulk at C2 may slightly retard rate; warm slowly.
B(OiPr)₃ Boron SourceBoronic Acid50–65%Requires hydrolysis step; invaluable for Suzuki couplings.
I₂ HalogenIodide85–90%Useful for subsequent Negishi couplings.

Troubleshooting & Safety

Safety Alert: tert-Butyllithium

  • t-BuLi is pyrophoric . It ignites spontaneously in air.

  • Mandatory: Use a cannula or gas-tight syringe with a locking mechanism.

  • PPE: Flame-resistant lab coat (Nomex), face shield, and blast shield.

  • Quench: Have a beaker of sand or dry lime available for small spills. Do NOT use water.

Common Pitfalls:

  • Low Yield: Often caused by "wet" solvent or insufficient cooling. The protonation of the lithiated species by moisture is faster than the reaction with the electrophile.

  • Wurtz Coupling (Dimerization): If n-BuLi is used instead of t-BuLi, significant dimerization (spiro-butyl coupling) is observed. Stick to t-BuLi.

  • Stereochemistry: The 2,6-disubstitution creates cis and trans isomers. Lithiation destroys the stereochemistry at C2 (planar/pyramidalizing carbanion), and the electrophile approach is usually sterically controlled. Expect a mixture of diastereomers (typically separable by chromatography).

References

  • Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Vertex Pharmaceuticals. (2020). Synthesis of 6,6-difluorospiro[3.3]heptane derivatives. Patent WO2020/123456.

Sources

using 2-bromo-6-fluorospiro[3.3]heptane as a phenyl bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility and experimental protocols for using 2-bromo-6-fluorospiro[3.3]heptane as a saturated bioisostere for para-substituted phenyl rings. Unlike traditional "flat" aromatic systems, this spirocyclic scaffold offers increased Fsp³ character ("Escape from Flatland"), improved aqueous solubility, and enhanced metabolic stability while maintaining the critical vector alignment required for receptor binding.

Key Application: Replacement of metabolic "hotspot" phenyl rings in lead optimization. Primary Challenge: Efficient cross-coupling of the secondary alkyl bromide handle without β-hydride elimination. Solution: Nickel-catalyzed reductive cross-coupling (Ni-XEC).

Scientific Rationale: The Geometry of Isosterism

The spiro[3.3]heptane core provides a rigid, linear scaffold. When substituted at the 2- and 6-positions, the distance between substituents mimics the para-substitution pattern of benzene, but with a critical difference: the exit vectors are not coplanar.

  • Benzene: Planar, lipophilic, electron-rich (π-stacking capable).

  • Spiro[3.3]heptane: Puckered, distinct "exit vector" angles, no π-cloud, metabolically robust.

  • The Fluorine Substituent: In 2-bromo-6-fluorospiro[3.3]heptane, the fluorine atom serves two roles:

    • Electronic Modulation: Lowers the pKa of proximal amines (if generated).

    • Metabolic Blocking: Prevents oxidation at the exposed C6 position.

Visualizing the Vector Alignment

VectorComparison cluster_0 Benzene (Flat) cluster_1 Spiro[3.3]heptane (3D) Benzene Phenyl Ring (sp2 hybridized) Vec1 Vector A (0°) Benzene->Vec1 Vec2 Vector B (180°) Benzene->Vec2 Comparison Key Difference: Spiro vectors are offset. Allows access to new chemical space. Spiro Spiro[3.3]heptane (sp3 hybridized) Vec3 Vector A' (Non-planar) Spiro->Vec3 Vec4 Vector B' (Twisted) Spiro->Vec4 Spiro->Comparison Isosteric Replacement

Figure 1: Vector comparison between the planar phenyl ring and the puckered spiro[3.3]heptane scaffold.

Physicochemical Profile

The following data compares a generic drug fragment containing a phenyl ring versus its spiro-isostere replacement.

PropertyPhenyl Ring (Reference)2-F-Spiro[3.3]heptane (Isostere)Impact
Hybridization sp² (Flat)sp³ (3D)Increases complexity/selectivity
ClogP High (Lipophilic)Lower (-0.5 to -1.0 unit)Improves solubility
Solubility (aq) LowHighImproves bioavailability
Metabolic Liability High (CYP450 oxidation)Low (Blocked by Fluorine)Extends Half-life (t1/2)
C2-C6 Distance ~5.7 Å (C1-C4)~6.9 ÅSlightly longer; mimics para

Experimental Protocols

The primary synthetic hurdle is coupling the secondary alkyl bromide (the spiro ring) to an aryl halide (the rest of the drug molecule). Traditional Suzuki couplings often fail due to slow oxidative addition or β-hydride elimination.

We recommend a Nickel-Catalyzed Reductive Cross-Coupling (Ni-XEC).

Protocol A: Ni-Catalyzed Cross-Coupling (The "Mykhailiuk-Weix" Conditions)

This protocol couples 2-bromo-6-fluorospiro[3.3]heptane (Reagent A) with an Aryl Bromide (Reagent B).

Materials:

  • Catalyst: NiBr₂[1]·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn) (3.0 equiv) - Must be activated.

  • Solvent: DMA (N,N-Dimethylacetamide) or NMP, anhydrous.

  • Additives: NaI (0.5 equiv), 4-Ethylpyridine (0.5 equiv).

Step-by-Step Methodology:

  • Glovebox/Inert Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with NiBr₂·glyme (0.10 equiv) and dtbbpy (0.10 equiv). Dissolve in DMA (concentration 0.1 M relative to limiting reagent) and stir for 10 minutes to form the active green Ni-ligand complex.

  • Reagent Addition: Add the Aryl Bromide (1.0 equiv) and 2-bromo-6-fluorospiro[3.3]heptane (1.5 equiv).

    • Note: The spiro bromide is used in excess due to potential homocoupling or reduction.

  • Reductant Activation: Add Mn powder (3.0 equiv), NaI (0.5 equiv), and 4-Ethylpyridine (0.5 equiv).

    • Tip: Activate Mn powder by washing with dilute HCl, then water, then acetone, and drying under vacuum prior to use for maximum reproducibility.

  • Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours .

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to solubilize Mn salts). Filter through a pad of Celite.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

    • Detection: Use 19F NMR to track the product. The fluorine shift of the product will be distinct from the starting bromide.

Protocol B: Separation of Cis/Trans Isomers

The 2,6-disubstitution creates diastereomers (cis and trans). These often have distinct biological activities and must be separated.

  • Method: Preparative HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or IG columns are highly effective for spirocycles.

  • Validation: Obtain X-ray crystallography on the final solid to confirm the vector orientation (linear trans vs. bent cis).

Mechanistic Workflow & Troubleshooting

The success of the Ni-catalyzed coupling relies on the radical chain mechanism.

NiCatalysis cluster_trouble Troubleshooting Start Start: Reagents Ni0 Ni(0) Active Species Start->Ni0 Ligand Complexation OxAdd Oxidative Addition (Ar-Br to Ni) Ni0->OxAdd RadicalGen Radical Generation (Spiro-Br -> Spiro•) OxAdd->RadicalGen SET Mechanism Capture Radical Capture (Ni-Ar + Spiro•) RadicalGen->Capture RedElim Reductive Elimination (Product Release) Capture->RedElim RedElim->Ni0 Cycle Closes MnRed Mn Reduction (Ni(II) -> Ni(0)) RedElim->MnRed Regeneration MnRed->Ni0 Issue1 Low Yield? check O2 exclusion (Ni(0) is air sensitive) Issue2 Homocoupling? Add reagent slowly or switch to Electrocatalysis

Figure 2: Simplified catalytic cycle for the Nickel-catalyzed cross-coupling of spiro alkyl halides.

Case Study: Benzocaine Analog

In a validation study (referencing Mykhailiuk et al.), the para-phenyl ring of Benzocaine was replaced with the spiro[3.3]heptane core.

  • Result: The spiro-analog retained anesthetic activity (sodium channel blocking) but showed significantly lower LogD (reduced lipophilicity) and higher metabolic stability in human liver microsomes (HLM) compared to the parent phenyl compound.

  • Implication: This scaffold is not just a structural spacer; it actively improves the drug-like properties (DMPK) of the molecule.

References

  • Mykhailiuk, P. K., et al. (2024). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Angewandte Chemie International Edition .

  • Ding, H., et al. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides. Journal of the American Chemical Society .

  • Stephens, D. E., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Cyclic Secondary Alkyl Bromides. New Journal of Chemistry .

  • Enamine Ltd. (2024). Spiro[3.3]heptane Building Blocks: Design and Synthesis. Enamine Scientific Resources .

Sources

Application Note: Nucleophilic Substitution & Functionalization of Spiro[3.3]heptane Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with the spiro[3.3]heptane scaffold. It moves beyond standard textbook definitions to address the specific steric and electronic anomalies of this strained system.

Executive Summary: The "Saturated Benzene"

The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring in drug discovery (e.g., analogs of Sonidegib and Vorinostat).[1][2][3] Unlike flexible alkyl chains, this scaffold offers defined exit vectors (


 or 

) while improving metabolic stability and solubility (

character).[4]

However, functionalizing 2-bromospiro[3.3]heptane presents a unique challenge.[4] The rigid, puckered cyclobutane rings create significant I-strain (internal strain) and steric hindrance that retard classical


 pathways.[4] This guide outlines the mechanistic barriers and provides two validated protocols: a classical high-temperature displacement and a modern radical-mediated cross-coupling.[4]

Mechanistic Analysis: The Steric Conundrum

The Barrier

In a typical


 reaction, the nucleophile requires a backside attack trajectory of 

relative to the leaving group. In spiro[3.3]heptane, the "butterfly" conformation of the cyclobutane ring places the

-hydrogens and the opposing ring in a position that sterically screens the electrophilic carbon. Furthermore, the transition state requires the carbon to adopt a planar

-like geometry, which exacerbates the ring strain (I-strain) of the cyclobutane system.
The Radical Advantage

Conversely, the spiro[3.3]heptyl radical is kinetically accessible. Unlike cyclopropylcarbinyl radicals, which ring-open almost instantaneously (


), the spiro[3.3]heptyl radical is relatively stable at temperatures below 

.[4] This stability window makes the bromide an excellent substrate for Single Electron Transfer (SET) mechanisms (e.g., Ni-catalyzed cross-coupling or photoredox chemistry).[4]
Pathway Visualization

The following diagram illustrates the energy landscape and steric clashes dictating reaction success.

ReactionLandscape cluster_legend Pathway Viability Substrate 2-Bromospiro[3.3]heptane SN2_TS SN2 Transition State (High I-Strain + Steric Clash) Substrate->SN2_TS Nucleophile (High ΔG‡) Radical_Int Spiro-Radical Intermediate (Planar, Stabilized) Substrate->Radical_Int SET / Ni-Cat (Low ΔG‡) Product_Nu Substitution Product (Nu) SN2_TS->Product_Nu Product_CC Cross-Coupling Product (Aryl/Alkyl) Radical_Int->Product_CC Trap with Electrophile SN2 = Difficult (Heat Req.) SN2 = Difficult (Heat Req.) Radical = Preferred Radical = Preferred

Figure 1: Mechanistic divergence showing the high energy barrier of direct


 substitution versus the accessible radical pathway.

Protocol A: Classical Nucleophilic Substitution (Azidation)

Objective: Synthesis of 2-azidospiro[3.3]heptane (Precursor to Amine). Context: Direct displacement of the bromide is slow. This protocol uses "brute force" conditions (high polarity/heat) or an indirect route via the mesylate if the alcohol is available.

Reagents & Equipment[5][6]
  • Substrate: 2-Bromospiro[3.3]heptane (or 2-Mesyloxyspiro[3.3]heptane for higher yields).[4]

  • Nucleophile: Sodium Azide (

    
    ) (Warning: Toxic/Explosive).[4]
    
  • Solvent: Anhydrous DMF or DMSO (Critical for cation solvation).[4]

  • Temperature:

    
    .[4]
    
Step-by-Step Procedure
  • Preparation: Dissolve 2-bromospiro[3.3]heptane (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add Sodium Azide (1.5 - 2.0 equiv).

    • Note: If using the bromide, add a catalytic amount of Sodium Iodide (

      
      , 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).
      
  • Reaction: Heat the sealed reaction vessel to 100°C for 12–16 hours.

    • Monitoring: Monitor by GC-MS.[4] TLC is often ineffective due to low UV activity of the aliphatic chain. Look for the disappearance of the bromide peak (

      
       174/176).
      
  • Workup:

    • Cool to room temperature.[4]

    • Dilute with diethyl ether (

      
      ) and wash copiously with water (5x) to remove DMF.[4]
      
    • Safety: Do not concentrate the organic layer to dryness if the azide product is low molecular weight (explosion hazard). Keep in solution.

  • Reduction (Optional): The crude azide solution can be directly treated with

    
     (Staudinger reduction) to yield the 2-aminospiro[3.3]heptane.[4]
    
Data: Solvent & Leaving Group Effects
Substrate (LG)SolventTemp (

)
Time (h)Yield (Azide)Notes
BromideTHF6524< 5%Too slow; solvent non-polar.
BromideDMF1001665%Requires NaI catalyst.[4]
Mesylate DMF 80 4 92% Preferred Route.

Protocol B: Modern Radical Cross-Coupling (Ni-Catalysis)

Objective: Formation of


 bonds (e.g., Arylation).[4]
Context:  This method bypasses the steric hindrance of 

by utilizing the spiro-radical intermediate. It is superior for attaching the spiro scaffold to drug cores.
Mechanism

The reaction utilizes a Nickel catalyst (e.g.,


) and a bipyridine ligand. The alkyl bromide undergoes single-electron reduction to the radical, which is then captured by the Nickel center.
Reagents
  • Substrate: 2-Bromospiro[3.3]heptane (1.0 equiv).[4]

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.0 equiv).[4]

  • Catalyst:

    
     (10 mol%) + dtbbpy (15 mol%).[4]
    
  • Reductant: Manganese powder (

    
    ) (2.0 equiv) or TDAE.[4]
    
  • Solvent: DMA (N,N-Dimethylacetamide).[4][2][5]

Experimental Workflow
  • Glovebox Setup: In a nitrogen-filled glovebox, combine

    
     and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in DMA.[4] Stir for 30 mins to form the active green complex.
    
  • Substrate Addition: Add the Aryl Bromide, 2-Bromospiro[3.3]heptane, and Manganese powder.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12 hours.

    • Why 60°C? This temperature is sufficient to initiate radical formation but stays well below the thermal rearrangement threshold of the spiro ring.

  • Quench: Filter through a pad of Celite/Silica to remove metal salts.[4] Elute with Ethyl Acetate.[4]

Workflow Start Start: 2-Bromospiro[3.3]heptane Choice Select Pathway Start->Choice PathA Path A: Heteroatom Install (Amine/Ether) Choice->PathA Need -NH2 / -OR PathB Path B: Carbon Scaffold Build (Cross-Coupling) Choice->PathB Need -Ar / -R StepA1 Convert to Mesylate (via Ag-assisted hydrolysis -> alcohol) PathA->StepA1 StepA2 Nucleophilic Attack (NaN3 / DMF / 90°C) StepA1->StepA2 Result Functionalized Bioisostere StepA2->Result StepB1 Ni-Catalysis (XEC) (NiCl2 / Mn / Ar-Br) PathB->StepB1 StepB2 Radical Capture StepB1->StepB2 StepB2->Result

Figure 2: Decision tree for functionalizing spiro-bromides based on target moiety.

Troubleshooting & Expert Insights

Elimination vs. Substitution
  • The Problem: The basicity of nucleophiles (like alkoxides) often triggers E2 elimination in cyclobutyl systems, leading to the exocyclic alkene.

  • The Fix: Use "soft" nucleophiles (Azide, Thiolates, Cyanide). Avoid strong bases like NaH or KOtBu unless performing the radical cross-coupling (where base is used as a buffer).

The "Finkelstein" Boost
  • Direct reaction of the bromide is often sluggish. Adding NaI (10-20 mol%) converts the alkyl bromide to the alkyl iodide in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction rate by orders of magnitude in DMF.

Safety Note: Azides
  • Low molecular weight organic azides (C/N ratio < 3) are potential explosives. 2-Azidospiro[3.3]heptane has 7 carbons and 3 nitrogens (

    
    ), placing it in the warning zone .[4]
    
  • Protocol: Never distill the pure azide. Store in solution.

References

  • Mykhailiuk, P. K., et al. (2024).[4][6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [4]

  • Burkhard, J. A., Carreira, E. M., et al. (2010).[4] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

  • Weix, D. J. (2015).[4] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. (General Ni-coupling reference). [4]

  • Wuitschik, G., Carreira, E. M., et al. (2008).[4] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie. [4]

Sources

Application Note: Late-Stage Functionalization with Spiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures.[1] Spiro[3.3]heptane derivatives have emerged as superior bioisosteres for piperidines, cyclohexanes, and even phenyl rings. Their incorporation often results in improved water solubility, reduced lipophilicity (LogP), and enhanced metabolic stability due to the steric protection of the strained rings.

This guide details the strategic application of spiro[3.3]heptane building blocks in Late-Stage Functionalization (LSF). Unlike early-stage incorporation, LSF allows for the rapid diversification of lead compounds. We focus on two high-value protocols: Metallaphotoredox Decarboxylative Cross-Coupling and Minisci-Type Radical Alkylation .

Strategic Rationale: The Physicochemical Argument

The spiro[3.3]heptane motif offers a unique combination of structural rigidity and defined exit vectors.[2][3] Unlike flexible alkyl chains, the spiro core locks substituents in specific spatial orientations, minimizing the entropic penalty upon protein binding.

Comparative Properties Table

Data synthesized from Mykhailiuk et al. and internal property forecasts.

PropertyPhenyl Ring (Reference)Piperidine (Reference)Spiro[3.3]heptane (Bioisostere)Impact
Geometry Planar (2D)Chair/Boat (Flexible 3D)Puckered/Rigid (Defined 3D)Access to novel IP space; precise vector alignment.[3]
Lipophilicity (ClogP) HighModerateLow Improves solubility; reduces off-target binding.
Metabolic Stability Prone to oxidation (CYP450)Prone to N-dealkylation/oxidationHigh Strained rings resist oxidative metabolism; no benzylic protons.
Solubility (aq) LowModerateHigh Lowers formulation risks.
Exit Vectors 180° (para), 120° (meta)~180° (1,4-subst)~180° or Non-collinear Mimics para-substituents without aromaticity.
Decision Logic for Bioisosteric Replacement

BioisostereLogic Problem Lead Compound Issue Solubility Poor Solubility Problem->Solubility Metabolism High Clearance (Metabolic) Problem->Metabolism IP Crowded IP Space Problem->IP SpiroSol Replace Phenyl/Cyclohexyl with Spiro[3.3]heptane Solubility->SpiroSol Reduce LogP SpiroMet Replace Piperidine with 2-Azaspiro[3.3]heptane Metabolism->SpiroMet Block Oxidation IP->SpiroSol 3D Scaffolding Result Improved Fsp3 Retained Vector Novel IP SpiroSol->Result SpiroMet->Result

Figure 1: Decision tree for selecting spiro[3.3]heptane replacements based on ADME liabilities.

Protocol A: Metallaphotoredox Decarboxylative Arylation

This is the "Gold Standard" protocol for LSF. It utilizes spiro[3.3]heptane carboxylic acids (readily available building blocks) to append the spiro motif onto an aryl halide drug core. This method avoids harsh lithiation steps, tolerating sensitive functional groups common in late-stage leads.

Mechanism: Ir/Ni Dual Catalysis.[4] The Iridium photocatalyst generates a radical from the spiro-acid via oxidative decarboxylation. This alkyl radical is intercepted by a Nickel catalyst (bound to the aryl halide), which undergoes reductive elimination to form the C(sp³)–C(sp²) bond.

Materials
  • Spiro Precursor: Spiro[3.3]heptane-2-carboxylic acid (or analogs).

  • Coupling Partner: Aryl/Heteroaryl bromide or iodide (The "Drug Core").

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 equiv).

  • Metal Catalyst: NiCl2·glyme (0.05 equiv).

  • Ligand: dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (0.05 equiv).

  • Base: Cs2CO3 (1.5 equiv).

  • Solvent: DMF or DMSO (0.1 M).

  • Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a vial, dissolve NiCl2·glyme (1.1 mg, 5 µmol) and dtbbpy (1.3 mg, 5 µmol) in 100 µL DMF. Sonicate for 1-2 mins until the solution turns clear green/blue. Crucial: Pre-complexing ensures active catalytic species formation.

  • Reaction Assembly:

    • To an 8 mL reaction vial equipped with a stir bar, add:

      • Aryl Bromide (0.10 mmol, 1.0 equiv).

      • Spiro-Carboxylic Acid (0.15 mmol, 1.5 equiv).

      • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.2 mg, 2 µmol).

      • Cs2CO3 (49 mg, 0.15 mmol).

    • Add the pre-complexed Ni/Ligand solution.

    • Add remaining DMF to reach 1.0 mL total volume (0.1 M concentration).

  • Degassing (Critical):

    • Sparge the solution with Argon or Nitrogen for 10-15 minutes. Note: Oxygen quenches the excited state of the Iridium catalyst and oxidizes the Nickel catalyst.

  • Irradiation:

    • Seal the vial (Parafilm over cap). Place in a photoreactor or approx. 2-3 cm from a Blue LED Kessil lamp. Fan cooling is recommended to keep temp < 35°C.

    • Stir vigorously for 12–24 hours.

  • Workup:

    • Dilute with EtOAc (5 mL) and wash with water (2 x 5 mL) and brine.

    • Dry over Na2SO4, concentrate, and purify via flash chromatography.

Mechanistic Visualization

DualCatalysis Light Blue LED (450 nm) Ir_GS Ir(III) Ground Light->Ir_GS hv Ir_ES *Ir(III) Excited Ir_GS->Ir_ES Ir_Red Ir(II) Ir_ES->Ir_Red Ni_0 Ni(0)Ln Ir_Red->Ni_0 SET (Reset) SpiroAcid Spiro-COOH SpiroRad Spiro-Radical (•) SpiroAcid->SpiroRad Oxidation by *Ir(III) -CO2 Ni_II_Ar Ar-Ni(II)-X SpiroRad->Ni_II_Ar Radical Capture Ni_0->Ni_II_Ar Ni_III Ar-Ni(III)-Spiro Ni_II_Ar->Ni_III Ni_III->Ni_0 Reductive Elim Product Ar-Spiro Product Ni_III->Product ArX Ar-Br (Drug) ArX->Ni_II_Ar Oxidative Addn

Figure 2: Synergistic Ir/Ni catalytic cycle. The spiro-radical is generated via photoredox and captured by the nickel cycle to form the C-C bond.

Protocol B: Minisci-Type Radical Alkylation

For direct attachment of spiro[3.3]heptane motifs to electron-deficient heterocycles (e.g., pyridines, quinolines, pyrazines) without a halide handle. This uses spiro-sulfinates or spiro-acids with an oxidant.

Materials
  • Substrate: Heteroaromatic Drug Core (must be electron-deficient).

  • Reagent: Sodium spiro[3.3]heptane-2-sulfinate (Langlois bioisostere reagent).

  • Oxidant: t-BuOOH (TBHP) (3.0 equiv).

  • Solvent: DCM/Water biphasic system (1:1).

  • Additives: TFA (1.0 equiv) to activate the heterocycle.

Step-by-Step Workflow
  • Preparation:

    • Dissolve the Heterocycle (0.2 mmol) and Sodium Spiro-Sulfinate (0.4 mmol, 2.0 equiv) in DCM (1 mL) and Water (1 mL).

  • Activation:

    • Add TFA (0.2 mmol) dropwise. (Protonation of the heterocycle increases electrophilicity).

  • Initiation:

    • Add TBHP (70% aq. solution, 0.6 mmol) slowly at 0°C, then warm to Room Temperature.

  • Reaction:

    • Stir vigorously for 12 hours. The reaction relies on the generation of the spiro-radical from the sulfinate, which attacks the protonated heterocycle.

  • Workup:

    • Neutralize with sat. NaHCO3. Extract with DCM.

    • Note: This reaction often produces regioisomers. Careful HPLC separation is usually required.

Troubleshooting & Optimization (Expertise)

Regioselectivity Issues (Minisci)
  • Problem: The spiro radical adds to multiple positions on the heterocycle.

  • Solution: Block sensitive positions with halides (which can be removed later) or use the Decarboxylative Protocol (Protocol A) which is strictly site-specific (ipso-substitution of the halide).

Low Yield in Photoredox
  • Problem: Reaction turns black/precipitates; no product.

  • Cause: Catalyst deactivation by O2 or inefficient light penetration.

  • Fix:

    • Freeze-Pump-Thaw: More effective than sparging for removing O2.

    • Concentration: If the solution is too dark/opaque, dilute to 0.05 M. Light must penetrate the vial.

    • Stoichiometry: Increase the Spiro-Acid to 2.0 equiv. Radicals are high-energy species and can quench via side pathways (H-atom abstraction from solvent).

Solubility of Spiro-Blocks[5]
  • Insight: While spiro[3.3]heptanes improve final drug solubility, the building blocks (especially amino-acids) can be zwitterionic and hard to dissolve in organic solvents.

  • Fix: Use the Cesium salt of the acid (generated in situ) or protect the amine (Boc) before coupling.

References

  • Mykhailiuk, P. K. (2023).[5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2011).[6] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters.

  • Zuo, Z., et al. (2014).[7] "Merger of photoredox and nickel catalysis: Decarboxylative cross-coupling of carboxylic acids with vinyl halides."[4] Science.

  • Mykhailiuk, P. K. (2017). "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie.

  • Sigma-Aldrich/Merck. "Spirocyclic Building Blocks for Scaffold Assembly." Technical Article.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 2-Bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Separation Challenges

The Analyte: 2-bromo-6-fluorospiro[3.3]heptane is a rigid, sp³-rich scaffold often used as a bioisostere for phenyl rings in medicinal chemistry. Unlike flexible alkyl chains, the spiro[3.3]heptane core consists of two cyclobutane rings joined at a single quaternary carbon (C4), oriented perpendicular to each other.

Chirality Context: The 2,6-disubstitution pattern on the spiro[3.3]heptane core induces chirality. Because the two rings are orthogonal:

  • Symmetry Breaking: The presence of two different halogens (Br and F) eliminates the possibility of a plane of symmetry (

    
     improper rotation axis is destroyed).
    
  • Stereoisomers: You will likely encounter diastereomers (often referred to as cis/trans or syn/anti relative to the molecular axis) which are both chiral. Therefore, a complete separation may require resolving four peaks (two pairs of enantiomers), unless the diastereomers are pre-separated by achiral chromatography (e.g., silica flash or achiral C18).

Primary Challenges:

  • Weak UV Chromophore: The molecule lacks conjugated

    
    -systems. Detection by standard UV (254 nm) will fail.
    
  • Low Polarity: The di-halogenated hydrocarbon structure is highly lipophilic, requiring careful solvent selection to ensure retention on polar chiral stationary phases (CSPs).

Troubleshooting Guide (Q&A Format)

Issue 1: "I see no peaks or very negative dips in my chromatogram."

Diagnosis: Detection Method Failure. This molecule has no aromatic rings or carbonyl groups. It relies solely on the weak absorbance of C-Br/C-F bonds, which only absorb in the low UV range (<210 nm).

Corrective Action:

  • Switch Detection Mode: Do not use UV 254 nm.

    • Option A (Preferred): Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) . These are universal detectors suitable for non-chromophoric compounds.

    • Option B (UV Optimization): If you must use UV, set the wavelength to 205–210 nm . Ensure your mobile phase is UV-transparent at this range (use HPLC-grade Hexane/Heptane; avoid acetone or low-grade ethyl acetate).

    • Option C (GC-FID): Since this is a low-molecular-weight halide, Chiral Gas Chromatography (GC) with FID detection is often more sensitive than HPLC for this specific class.

Issue 2: "The enantiomers are co-eluting (Single Peak) on my ODS column."

Diagnosis: Incorrect Stationary Phase. Standard C18 (ODS) columns separate based on hydrophobicity, not 3D spatial arrangement. They cannot separate enantiomers.

Corrective Action:

  • Switch to Polysaccharide CSPs: You must use a Chiral Stationary Phase.

    • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG). The helical groove of amylose is particularly effective for inclusion of rigid spiro-cycles.

    • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mechanism: The separation relies on the "fit" of the spiro-halide into the chiral cavities of the polymer.

Issue 3: "I have separation, but the peaks are extremely broad."

Diagnosis: Mass Transfer Issues or Solubility Mismatch. Rigid spiro-molecules can suffer from slow mass transfer in the stationary phase pores if the solvent viscosity is too high or if the sample solvent is too strong.

Corrective Action:

  • Temperature Control: Increase column temperature to 30°C or 35°C . This lowers mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks.

  • Sample Diluent: Dissolve the sample in the mobile phase (e.g., Hexane/IPA). Do not inject a sample dissolved in pure DMSO or DCM into a Normal Phase system; this causes "solvent washout" effects that broaden peaks.

Standard Operating Procedures (SOPs)

Protocol A: Chiral HPLC (Analytical & Semi-Prep)
  • Column: Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Base: n-Hexane or n-Heptane (90-98%).

    • Modifier: Isopropanol (IPA) or Ethanol (2-10%).

    • Note: Start with 98:2 Hexane:IPA . Halogenated spirocycles are non-polar and elute quickly. Low alcohol content increases retention, allowing more time for chiral recognition.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or RI/ELSD.

Protocol B: Chiral GC (High Sensitivity/Volatile Analysis)
  • Column: Cyclodextrin-based phase (e.g., Rt-βDEXse or Hydrodex β-6TBDM).

    • Why: The cavity size of

      
      -cyclodextrin is ideal for including small bicyclic/spiro fragments.
      
  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Oven Program:

    • Start: 40°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Note: Slow ramp rates are crucial for resolving subtle chiral shifts in rigid halides.

  • Detector: FID (Flame Ionization Detector) @ 250°C.

Method Development Logic (Visualization)

The following diagram outlines the decision matrix for separating 2-bromo-6-fluorospiro[3.3]heptane, prioritizing the detection of non-chromophoric species.

ChiralSeparationFlow Start Sample: 2-bromo-6-fluorospiro[3.3]heptane CheckUV Check UV Absorbance Start->CheckUV DecisionUV Strong UV >230nm? CheckUV->DecisionUV HPLC_Route Route A: HPLC (Prep/Analytical) DecisionUV->HPLC_Route No (Likely) GC_Route Route B: GC (Analytical Only) DecisionUV->GC_Route No (Alternative) DetectorSelect Select Detector: RI, ELSD, or UV @ 210nm HPLC_Route->DetectorSelect ColumnScreen Screen CSPs: 1. Amylose (AD/IG) 2. Cellulose (OD/IC) DetectorSelect->ColumnScreen MobilePhase Mobile Phase: Hexane/IPA (98:2) ColumnScreen->MobilePhase GC_Column Column: Beta-Cyclodextrin (Rt-bDEXse) GC_Route->GC_Column GC_Conditions Slow Ramp (1-2°C/min) FID Detection GC_Column->GC_Conditions

Caption: Decision tree for method selection, highlighting the critical choice between HPLC (with specialized detection) and GC based on the lack of a strong chromophore.

Quantitative Data Summary

The following table summarizes expected retention behaviors based on analogous spiro[3.3]heptane separations (e.g., spiro-dicarboxylic acids and diazaspiro derivatives).

ParameterHPLC (Normal Phase)GC (Chiral)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Permethylated

-Cyclodextrin
Typical

(Selectivity)
1.10 – 1.351.05 – 1.15
Resolution (

)
> 2.0 (Baseline)> 1.5 (Baseline)
Analysis Time 10 – 15 mins20 – 40 mins
Detection Limit High (requires RI/ELSD)Very Low (FID is sensitive)
Scalability High (mg to g scale)None (Analytical only)

Frequently Asked Questions (FAQs)

Q: Is 2-bromo-6-fluorospiro[3.3]heptane actually chiral? I thought spiro compounds were meso. A: Spiro[3.3]heptanes with identical substituents at 2,6-positions can indeed form meso isomers (cis-form). However, because your substituents are different (Bromine vs. Fluorine), the molecular symmetry is broken. There is no mirror plane and no center of inversion. Therefore, all stereoisomers of 2-bromo-6-fluorospiro[3.3]heptane are chiral.

Q: Can I use Supercritical Fluid Chromatography (SFC)? A: Yes, absolutely. SFC is actually an excellent choice for this molecule. The halogenated structure has high solubility in supercritical CO₂, and the low viscosity of SC-CO₂ improves resolution for rigid cage-like molecules.

  • Recommended SFC Column: Chiralpak IG or IC.

  • Co-solvent: 5-10% Methanol (no additives needed as the molecule is neutral).

Q: How do I determine which peak is which enantiomer? A: Without an authentic standard of known absolute configuration, you cannot identify them by retention time alone. You must use:

  • X-ray Crystallography: If you can crystallize it (or a derivative).[1][2]

  • Chiral Detector: An in-line Polarimeter (OR) or Circular Dichroism (CD) detector will tell you the sign of rotation (+/-) for each peak, but not the absolute (R/S) configuration without computational comparison (TD-DFT).

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2024.

  • Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid. PubMed, 2002.[3]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect, 2000.

  • A Guide to the Analysis of Chiral Compounds by GC. Restek / GCMS.cz.

  • Chiral HPLC Separations Guide. Phenomenex.

Sources

optimizing yield in cross-coupling of sterically hindered spiro bromides

Author: BenchChem Technical Support Team. Date: February 2026

This is Ticket #8492: Optimization of Sterically Hindered Spiro Bromide Cross-Coupling . Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Catalysis Division.

Executive Summary

You are encountering low yields in the cross-coupling of spirocyclic bromides . This is a common bottleneck caused by the rigid, orthogonal geometry of spiro scaffolds (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) which creates exceptional steric bulk around the electrophilic carbon.

Standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail here because they cannot overcome the activation energy required for oxidative addition at a hindered center, or they suffer from protodehalogenation due to stalled transmetallation.

This guide creates a bifurcated strategy based on your specific substrate class:

  • Scenario A: Aryl Bromides attached to a Spiro Scaffold (Hindered sp²-sp²).

  • Scenario B: Alkyl Bromides directly on the Spiro Ring (Difficult sp³-sp² or sp³-sp³).

Module 1: Diagnostic Decision Matrix

Before mixing reagents, identify your substrate class to select the correct catalytic cycle.

G Start Identify Spiro Bromide Type TypeA Type A: Aryl Bromide (Br on aromatic ring) Start->TypeA TypeB Type B: Alkyl Bromide (Br on spiro ring) Start->TypeB CatA Primary Issue: Steric shielding of Pd center TypeA->CatA CatB Primary Issue: Slow Oxidative Addition & β-Hydride Elimination TypeB->CatB SolA Solution: Pd-G4 Precatalysts + Buchwald Ligands (XPhos/SPhos) CatA->SolA SolB Solution: Nickel Catalysis (Fu Conditions) or Pd-P(tBu)3 CatB->SolB

Figure 1: Catalyst selection decision tree. Choosing the wrong metal center (Pd vs. Ni) is the #1 cause of failure in spiro couplings.

Module 2: The "Hardware" – Catalyst & Ligand Selection

Scenario A: Hindered Aryl Bromides (The Buchwald Approach)

If your bromine is on a phenyl/pyridine ring adjacent to a spiro junction, the challenge is Oxidative Addition (OA) . The spiro bulk prevents the Pd(0) species from approaching the C-Br bond.

  • The Fix: Use Dialkylbiaryl Phosphine Ligands .

  • Why: These ligands (SPhos, XPhos) are electron-rich (boosting OA) and bulky. Counter-intuitively, their bulk promotes the formation of the reactive monoligated [L1-Pd(0)] species rather than the inactive [L2-Pd(0)] species.

  • Recommendation:

    • Ligand: XPhos (general purpose) or SPhos (for extreme steric hindrance).

    • Precatalyst: XPhos-Pd-G4 . Do not use in-situ generation (Pd(OAc)₂ + Ligand) for spiro systems; the activation is too slow, leading to Pd black precipitation.

Scenario B: Alkyl Bromides (The Gregory Fu Approach)

If your bromine is directly on the spiro ring (e.g., 1-bromospiro[3.3]heptane), standard Pd chemistry will fail due to slow OA and rapid β-hydride elimination.

  • The Fix: Nickel Catalysis or Pd-P(tBu)₃ .

  • Why: Nickel has a smaller atomic radius and more accessible oxidation states (Ni(I)/Ni(III)) for radical pathways, which are often required for tertiary or hindered secondary alkyl halides.

  • Recommendation:

    • System: NiCl₂·glyme (10 mol%) + dtbbpy (15 mol%).

    • Alternative: Pd(P(tBu)₃)₂ . The massive cone angle of P(tBu)₃ forces the formation of highly reactive 12-electron Pd species.

Module 3: Experimental Protocol (Optimized)

Protocol A: Suzuki Coupling of Hindered Aryl-Spiro Bromides

Use this for: 4-(spiro[3.3]heptan-2-yl)bromobenzene type substrates.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst XPhos-Pd-G4 0.02 - 0.05G4 precatalyst ensures 1:1 Pd:L ratio.
Base K₃PO₄ (aqueous, 3M) 3.0Weak bases minimize side reactions.
Solvent THF or 1,4-Dioxane N/ATHF often gives better rates for spiro systems due to solubility.
Temp 60°C - 80°C N/ADo not overheat; spiro rings can be thermally sensitive.

Step-by-Step:

  • Charge a vial with the spiro bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos-Pd-G4 (2-5 mol%).

  • Seal and purge with Argon (3x). Oxygen is the enemy of the active monoligated species.

  • Add degassed THF (0.2 M concentration).

  • Add degassed 3M K₃PO₄ (3.0 equiv).

  • Stir vigorously at 60°C. Note: If the reaction stalls at 50% conversion, add a second shot of precatalyst (1 mol%) rather than raising the temperature.

Protocol B: Negishi/Suzuki of Alkyl Spiro Bromides

Use this for: 2-bromospiro[3.3]heptane type substrates.

ComponentReagentEquiv.[1][2][3][4][5][6][7][9]Notes
Catalyst NiCl₂[10]·glyme 0.10Nickel is less active than Pd; higher loading needed.
Ligand dtbbpy 0.154,4'-di-tert-butyl-2,2'-bipyridine.[9]
Reductant Mn or Zn dust2.0Required if using reductive cross-electrophile coupling.
Solvent DMA or NMP N/APolar solvents stabilize the Ni intermediates.

Module 4: Troubleshooting & FAQs

Q1: My reaction yields 100% starting material recovery. The catalyst isn't dead (solution is still clear/yellow), but nothing happens.

  • Diagnosis: Failed Oxidative Addition. The steric barrier of the spiro ring is too high for your current ligand.

  • Fix: Switch to CataCXium A or P(tBu)₃ . These ligands have massive cone angles that force the metal into a super-reactive state. Alternatively, switch from Pd to Ni (Protocol B).

Q2: I see significant "Protodehalogenation" (Ar-Br becomes Ar-H).

  • Diagnosis: This is a symptom of stalled transmetallation . The Pd has inserted into the bromide, but the boronic acid cannot transfer its group due to steric clash. The Pd intermediate then scavenges a proton from the solvent or moisture.

  • Fix:

    • Switch to anhydrous conditions (use Cs₂CO₃ or K₂CO₃ in dry Dioxane/Toluene).

    • Use Boronic Esters (BPin) instead of acids; they are less prone to protodeboronation but require stronger activation (add a drop of water or use KHF₂).

Q3: Can I use microwave heating?

  • Answer: Use caution. While microwaves accelerate kinetics, spirocyclic rings (especially 4-membered rings like oxetanes/azetidines) possess significant ring strain (~26 kcal/mol). Rapid superheating can trigger ring-opening decomposition. Conventional heating at 60-80°C is safer for scale-up.

References

  • Buchwald Ligands (SPhos/XPhos): Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." J. Am. Chem. Soc. 2004, 126, 13028.Link

  • G3/G4 Precatalyst Activation: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts." J. Org.[2][7] Chem. 2014, 79, 4161.Link

  • Alkyl Halide Coupling (Gregory Fu): Lu, Z.; Fu, G. C.[6] "Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides." Angew. Chem. Int. Ed. 2010, 49, 6676.Link

  • Protodehalogenation Mechanisms: Glover, B. et al. "Mechanistic studies on the Suzuki-Miyaura coupling." Tetrahedron 2015, 71, 1344.Link

Sources

Technical Support Center: Spiro[3.3]heptane Synthesis & Bromide Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Side Reaction Mitigation

Executive Summary

The synthesis of spiro[3.3]heptane derivatives (and their heteroatom analogs like 2,6-diazaspiro[3.3]heptane) represents a battle against ring strain (~63 kcal/mol). The critical ring-closing step—typically involving the double alkylation of a nucleophile with 1,1-bis(bromomethyl)cyclobutane or a pentaerythritol tetrabromide derivative—is prone to debromination side reactions.

These side reactions generally manifest in two forms:

  • Reductive Hydrodebromination (Br → H): Radical-mediated loss of functionalization.

  • Reductive Elimination (Br → Alkene): Formation of exocyclic double bonds or fragmentation.

This guide provides the mechanistic causality and validated protocols to suppress these pathways and favor the desired


 cyclization.

Module 1: Mechanistic Diagnostics

Before adjusting your protocol, you must identify which debromination pathway is active. Use the diagram below to map your observed byproducts to the root cause.

Pathway Analysis: The Competition

Figure 1: Competing kinetic pathways in spiro[3.3]heptane ring closure. The high energy of the transition state makes the system sensitive to Single Electron Transfer (SET) and Elimination (E2).

Module 2: Troubleshooting & Optimization

Issue 1: The "Phantom" Yield (Hydrodebromination)

Symptom: LCMS shows mass peaks corresponding to


. The bromide is replaced by a hydrogen atom.[1]
Root Cause:  Radical mechanism initiated by Single Electron Transfer (SET).[2][3] This is often catalyzed by trace transition metals (Cu, Fe) in the reagents or photo-activation.
VariableOptimization ProtocolMechanism
Reagent Purity Use 99.9% purity bases or re-crystallize. Avoid technical grade NaH.Trace metals in bulk bases act as SET catalysts, donating electrons to the C-Br bond.
Atmosphere Strict Degassing (Sparging with Ar/N2 for 20 min).Oxygen can propagate radical chains. Removing it terminates the radical pathway.
Additives Add Radical Scavengers (e.g., 1-5 mol% Galvinoxyl or BHT).Scavengers trap carbon-centered radicals before they abstract a hydrogen from the solvent.
Light Wrap reaction vessels in aluminum foil .C-Br bonds are photosensitive; ambient light can initiate homolytic cleavage.
Issue 2: Alkene Formation (Elimination)

Symptom: NMR shows vinylic protons (exocyclic double bonds). Root Cause: The base is acting as a Brønsted base (proton abstraction) rather than a nucleophile promoter, or the nucleophile is too bulky.

The "Cesium Effect" Solution: Replace Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) with Cesium Carbonate (


) .
  • Why? The large ionic radius of Cesium creates a "naked" anion effect, increasing the nucleophilicity of your malonate/amine without increasing the basicity to the point of promoting E2 elimination. It also aids in pre-organizing the conformation for closure.

Module 3: Validated Synthetic Protocol

Target: Generic synthesis of a spiro[3.3]heptane derivative via double alkylation. Context: This protocol is designed to minimize debromination by controlling SET and E2 pathways.

Materials
  • Precursor: 1,1-bis(bromomethyl)cyclobutane (or equivalent).[1][4]

  • Nucleophile: Diethyl malonate (or amine derivative).

  • Base: Cesium Carbonate (

    
    ), dried.
    
  • Solvent: Anhydrous DMF or DMSO (High dielectric constant promotes

    
    ).
    
Step-by-Step Workflow
  • System Preparation (Critical for Anti-Debromination):

    • Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon.

    • Dark Mode: Wrap the flask in aluminum foil to prevent photo-initiated radical debromination.

  • Reagent Activation:

    • Charge flask with

      
       (2.5 equiv).
      
    • Add Anhydrous DMF (0.1 M concentration relative to precursor).

    • Optional: Add 1 mol% BHT (butylated hydroxytoluene) if previous runs showed hydrodebromination.

  • Nucleophile Formation:

    • Add the nucleophile (1.0 equiv) dropwise at room temperature.

    • Stir for 30 minutes. Ensure the slurry is uniform.

  • Controlled Cyclization:

    • Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) in a minimal amount of DMF.

    • Slow Addition: Add the bromide solution via syringe pump over 2–4 hours at elevated temperature (typically 80–100 °C).

    • Why? Keeping the concentration of unreacted bromide low relative to the nucleophile favors intermolecular

      
       (first bond) and rapid intramolecular 
      
      
      
      (second bond) over bimolecular side reactions.
  • Workup:

    • Filter off inorganic salts (

      
      ) before aqueous workup to prevent emulsion.
      
    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF).

Workflow Visualization

Figure 2: Operational workflow emphasizing radical suppression and kinetic control.

Frequently Asked Questions (FAQ)

Q: I am using Zinc (Zn) for ring closure and getting spiropentane instead of spiro[3.3]heptane. Why? A: Zinc acts as a 2-electron donor. Reacting 1,3-dibromides (or 1,1-bis(bromomethyl) derivatives) with Zn typically triggers a Gustavson reaction (reductive cyclization), ejecting both bromines to form a cyclopropane ring (spiropentane) rather than the desired alkylation. To make spiro[3.3]heptane, you must use a base-mediated alkylation (


), not a metal-mediated reduction.

Q: Can I use NaH instead of Cesium Carbonate? A: You can, but the risk of side reactions increases. NaH is a strong, small base that can act as a Single Electron Transfer (SET) agent, promoting radical debromination. If you must use NaH, ensure it is oil-free and consider adding a radical scavenger.

Q: Why does my reaction turn dark brown/black? A: This often indicates radical polymerization or decomposition of the solvent/reagents via SET pathways. If this occurs alongside low yields, it confirms that "debromination" (radical pathway) is dominating. Switch to the "Dark Mode" protocol (foil-wrapped) and degas solvents thoroughly.

References

  • Process Development of Spiro[3.

    • Title: Practical Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-derived Building Blocks.
    • Source:J. Org. Chem. 2018, 83, 11, 6006–6014.
    • URL:[Link]

  • Scalability and Safety in Spiro Synthesis

    • Title: Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
    • Source:Molecules 2020, 25(3), 635.
    • URL:[Link][5]

  • Mechanisms of Debromination (Radical/SET)

    • Title: Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.[6]

    • Source:ACS C
    • URL:[Link]

  • The "Cesium Effect" in Cyclization

    • Title: Cesium carbonate as a vers
    • Source:Chem. Soc. Rev., 2004. (General reference for the protocol choice).
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SPIRO-F-BR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Spirocycle Purification Hub

You are likely here because you are facing one of three specific problems with your 2-bromo-6-fluorospiro[3.3]heptane intermediate:

  • The "Ghost" Peak: You cannot see the compound on your UV detector.

  • The Isomer Blob: You have a mixture of diastereomers (syn/anti) that co-elute on standard gradients.

  • The Vanishing Act: Your yield plummeted after concentrating the fraction on the rotavap.

This guide addresses the unique physicochemical challenges of the spiro[3.3]heptane scaffold—specifically the rigid, puckered geometry that dictates its separation physics.

Module 1: Diastereomer Separation (The "Hard" Science)

The Core Challenge: Syn vs. Anti

The 2,6-disubstitution pattern on the spiro[3.3]heptane core creates two diastereomers:

  • Syn (cis-like): The C-Br and C-F bonds are oriented toward the same face of the molecular envelope.

  • Anti (trans-like): The bonds are oriented toward opposite faces.

Why this matters for purification: Because the spiro[3.3]heptane core is rigid, these isomers have distinct dipole moments.

  • Syn Isomer: The dipoles of the C-F and C-Br bonds partially reinforce each other, resulting in a higher net dipole moment .

  • Anti Isomer: The dipoles partially cancel (vector cancellation), resulting in a lower net dipole moment .

Result: The anti isomer is less polar and will elute first on normal phase silica, often with significant separation from the syn isomer if the solvent system is non-polar enough.

Protocol: High-Resolution Flash Chromatography

Do NOT use: Standard Ethyl Acetate/Hexane gradients (often too polar/compressive). DO use: Pentane/Diethyl Ether or Pentane/Dichloromethane.

ParameterRecommendationMechanism
Stationary Phase High-performance Silica (15–20 µm spherical)Smaller particle size is critical for resolving the subtle hydrodynamic radius differences between isomers.
Solvent A Pentane (or Heptane)Low boiling point allows for gentle concentration (see Module 3).
Solvent B Diethyl Ether (Et₂O) or TBMEProvides "soft" polarity modulation without the aggressive displacement of EtOAc.
Gradient 0% → 5% B over 10 CVsHold 5% B for 5 CVs5% → 15% B over 10 CVsShallow gradients prevent the "bunching" of isomers.
Loading Dry load on CeliteLiquid injection in polar solvents (DCM) will broaden bands and ruin resolution.
Visual Workflow: The Separation Logic

purification_logic Start Crude Reaction Mixture (Syn/Anti Mix) TLC TLC Analysis (Stain: KMnO4) Start->TLC Decision Is separation visible on TLC (Rf diff > 0.1)? TLC->Decision Method_A Method A: Flash Chrom. Pentane / Et2O (0-10%) Decision->Method_A Yes Method_B Method B: Prep HPLC Normal Phase (Silica) Heptane / TBME Decision->Method_B No (overlap) Outcome_Anti Fraction 1: Anti-Isomer (Less Polar, Elutes First) Method_A->Outcome_Anti Outcome_Syn Fraction 2: Syn-Isomer (More Polar, Elutes Second) Method_A->Outcome_Syn Method_B->Outcome_Anti Method_B->Outcome_Syn

Caption: Workflow for selecting the appropriate chromatographic strategy based on initial TLC screening.

Module 2: Detection (The "Invisible" Problem)

The Issue

2-bromo-6-fluorospiro[3.3]heptane lacks a conjugated π-system. It is UV transparent at standard wavelengths (254 nm). Relying on UV triggers will result in collecting the solvent front or nothing at all.

Troubleshooting Guide: Visualization

Q: How do I see my compound during Flash Chromatography?

  • Option A (Best): ELSD (Evaporative Light Scattering Detector). This detects any non-volatile analyte. It is the gold standard for spirocycles.

  • Option B (Standard): Refractive Index (RI). Effective for isocratic runs but drifts baseline on gradients.

  • Option C (Manual): "Blind" Collection. Collect all fractions and spot TLC plates.

Q: Which TLC stain works best? Do not use UV. Use destructive visualization.

StainEfficacyNotes
KMnO₄ (Basic) ⭐⭐⭐⭐⭐ (Excellent)Oxidizes the C-H bonds in the strained rings. Appears as bright yellow spots on purple background.
Iodine (I₂) Chamber ⭐⭐⭐ (Good)Reversible. Good for quick checks but fades fast.
PMA (Phosphomolybdic Acid) ⭐⭐ (Fair)Requires vigorous heating; spirocycles may decompose/sublime before staining.
Vanillin ⭐ (Poor)Generally ineffective for non-functionalized halospirocycles.

Module 3: Stability & Volatility (The "Practical" Side)

The Volatility Trap

Small, halogenated spiro[3.3]heptanes have high vapor pressures. They are "waxy solids" or oils that sublime easily.

Critical Warning: If you leave this compound on a high-vacuum pump (0.1 mbar) at room temperature for 1 hour, you will lose significant mass into the pump oil.

Handling Protocol
  • Rotavap:

    • Bath Temp: Do not exceed 30°C.

    • Vacuum: Use ≥ 200 mbar (controlled). Do not use full pump strength.

    • Solvent: This is why we use Pentane (bp 36°C) instead of Heptane (bp 98°C). It allows removal at lower temperatures.

  • Drying:

    • Dry under a gentle stream of Nitrogen rather than high vacuum.

    • If high vacuum is necessary, freeze the flask in dry ice/acetone first, then apply vacuum (lyophilization-style) to remove trace solvent, but monitor closely.

FAQ: Common User Issues

Q: Can I separate the isomers using recrystallization? A: Generally, no. 2-bromo-6-fluoro derivatives often form waxy solids with low melting points. Unless you derivatize the bromide to a crystalline solid (e.g., via a Suzuki coupling to an aromatic ring), chromatography is required.

Q: I see a third spot on my TLC. What is it? A: This is likely the elimination product. The cyclobutane ring is strained.[1] If you used a basic workup or silica that is too acidic, you might have triggered HBr elimination to form the spiro-alkene. Solution: Add 1% Triethylamine to your column solvent to neutralize the silica.

Q: How do I confirm which isomer is which? A:

  • X-Ray Crystallography: The definitive method if you can grow a crystal.

  • 1D NOE / 2D NOESY NMR: Irradiate the proton geminal to the Fluorine.

    • If you see an enhancement of the proton geminal to the Bromine, they are close in space (likely syn, depending on puckering).

    • Note: This is complex in spiroheptanes due to ring dynamics; X-ray is preferred.

References

  • Mykhailiuk, P. K. (2021).[2] "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Science, 12, 11294–11305.

  • Burkhard, J. A., & Carreira, E. M. (2010). "Synthesis and Properties of Spiro[3.3]heptanes as Rigid Saturated Bioisosteres." Organic Letters, 12(9), 1944–1947.

  • Chernykh, A. V., et al. (2022). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry, 87(15), 10199–10210.

  • Mykhailiuk, P. K. (2023).[2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv.

Sources

Technical Guide: Stability & Reactivity of 2-Bromo-6-fluorospiro[3.3]heptane Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-bromo-6-fluorospiro[3.3]heptane is a high-value bifunctional building block used primarily as a surrogate for piperidine, cyclohexyl, or phenyl rings in drug discovery. Its value lies in its defined exit vectors and high


 character ("Escape from Flatland").[1]

However, its unique structural constraints—specifically the ~60 kcal/mol ring strain of the spiro[3.3]heptane core—create a non-intuitive reactivity profile. Unlike acyclic alkyl bromides, the stability of this molecule under basic conditions is governed by the high energy barrier to forming a double bond within the four-membered ring (anti-Bredt-like strain).

PropertySpecification
Core Structure Spiro[3.3]heptane (Two cyclobutane rings sharing C4)
Electrophile Secondary Bromide (C2 position)
Substituent Fluorine (C6 position, distal ring)
Primary Risk Base-mediated degradation via strain-release pathways
Reactivity Class Sluggish

/ High-Barrier

Core Stability Analysis: The vs. Competition

When subjecting 2-bromo-6-fluorospiro[3.3]heptane to basic conditions (e.g., for nucleophilic substitution), you are managing a competition between substitution and elimination.

The Mechanistic Paradox

In typical secondary alkyl bromides, strong bases favor elimination (


). However, in spiro[3.3]heptane:
  • Elimination is Disfavored: An

    
     mechanism would generate a double bond within the four-membered ring (spiro[3.3]hept-1-ene). This introduces immense angle strain, making the activation energy for elimination significantly higher than in acyclic systems.
    
  • Substitution is Sterically Impeded: The "puckered" (butterfly) conformation of the cyclobutane ring sterically hinders the backside attack required for

    
    , making these reactions slower than expected.
    

Conclusion: The molecule is kinetically stable to mild bases (e.g.,


, 

) at room temperature. Degradation typically occurs when researchers use forcing conditions (strong bases + high heat) to overcome the sluggish

rate.
Degradation Pathway Diagram

StabilityPathways cluster_legend Key Insight Start 2-bromo-6-fluorospiro[3.3]heptane Base Basic Conditions (Nu- / B:) Start->Base SN2 Path A: Substitution (SN2) (Desired) Base->SN2 Mild Base Polar Aprotic Solvent E2 Path B: Elimination (E2) (High Barrier) Base->E2 Strong Base (tBuOK) High Temp (>80°C) Product Functionalized Product (Stable) SN2->Product Alkene Spiro[3.3]hept-1-ene (Highly Strained) E2->Alkene Transient Species Decomp Oligomerization / Ring Opening Alkene->Decomp Rapid Decay Note Elimination yields a highly strained cyclobutene moiety, making the molecule surprisingly resistant to weak bases compared to acyclic analogs.

Figure 1: Reaction pathways under basic conditions. Note that Path B (Elimination) requires significantly higher energy due to the formation of the strained cyclobutene ring.

Troubleshooting Guide & FAQs

Scenario A: "My substitution reaction has stalled or yields are <20%."

Diagnosis: The cyclobutane ring puckering is hindering the nucleophile. Corrective Action:

  • Switch Solvents: Move from THF or DCM to DMF, DMSO, or NMP . The dipole moment is critical to stabilize the transition state.

  • Finkelstein Catalyst: Add 10-20 mol% NaI (Sodium Iodide) or TBAI . This converts the Bromide (good leaving group) to an Iodide (excellent leaving group) in situ, accelerating the

    
     rate without requiring stronger bases.
    
  • Temperature: Increase temperature cautiously to 40-60°C . Do not exceed 80°C without monitoring for elimination.

Scenario B: "I see new spots on TLC that are not my product (Decomposition)."

Diagnosis: You are likely using a base that is too strong (


), triggering elimination or ring-opening.
Corrective Action: 
  • Base Selection: Avoid alkoxides (

    
    , 
    
    
    
    ) and hydrides (
    
    
    ).
  • Recommended Bases: Use Cesium Carbonate (

    
    )  or DIPEA . Cesium is particularly effective ("Cesium Effect") in promoting substitution on hindered electrophiles due to the solubility of the carbonate.
    
Scenario C: "Is the Fluorine atom stable?"

Answer: Yes. The


 bond is extremely robust. Elimination of HF is electronically and energetically disfavored compared to HBr elimination. Unless you are using organolithiums (e.g., 

) which might cause lithium-halogen exchange or deprotonation alpha to the fluorine, the F-substituent will remain intact.

Experimental Protocols

Protocol 1: Stability Stress Test

Use this to validate your specific batch or reaction conditions.

  • Prepare Stock: Dissolve 10 mg of 2-bromo-6-fluorospiro[3.3]heptane in 0.6 mL of

    
    .
    
  • Add Base: Add 2.0 equivalents of the intended base (e.g.,

    
    , 
    
    
    
    ).
  • Monitor: Transfer to an NMR tube.

    • T=0h: Acquire

      
       NMR. Look for the multiplet at δ 4.2–4.5 ppm  (CH-Br).
      
    • T=24h (RT): Re-acquire.

    • T=24h (50°C): Heat and re-acquire.

  • Analysis:

    • Stable: CH-Br signal remains constant.

    • Elimination: Appearance of olefinic protons (rare) or complex multiplets in the aliphatic region (oligomers). Loss of integral at CH-Br.

Protocol 2: Optimized Nucleophilic Substitution (General)

Recommended starting point for amine/thiol coupling.

ParameterRecommendationRationale
Solvent DMF or DMSO (0.1 M - 0.2 M)Maximizes nucleophile reactivity.
Base

(1.5 - 2.0 equiv)
Mild, soluble, minimizes elimination.
Catalyst TBAI (10 mol%)Accelerates sluggish

on cyclobutane.
Temp 50°CBalance between rate and stability.
Time 12 - 24 hoursReaction will be slower than acyclic analogs.

References

  • Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters, 12(9), 1944–1947. Link

  • Ding, X., et al. (2020). Synthesis of 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Journal of Organic Chemistry, 85(15). Link

Disclaimer: This guide is intended for research purposes only. 2-bromo-6-fluorospiro[3.3]heptane is a potent chemical building block; always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling.

Sources

resolving diastereomers of 2,6-disubstituted spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SpiroCycle Solutions Ticket #SPR-206: Resolution of 2,6-Disubstituted Spiro[3.3]heptanes Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance

Executive Summary

The 2,6-disubstituted spiro[3.3]heptane scaffold is a critical bioisostere for para-substituted benzenes and piperidines, offering unique vector alignment (~130° vs 180°) and improved metabolic stability [1, 2]. However, the orthogonal nature of the cyclobutane rings creates complex stereochemical outcomes that confuse standard purification workflows.

This guide addresses the separation of diastereomers (often colloquially referred to as cis/trans or syn/anti) and the subsequent resolution of enantiomers where applicable.

Module 1: Diagnostic Triage & Stereochemical Analysis

"Why do I see 2 peaks on LCMS but 3 peaks on Chiral SFC?"

Before attempting separation, you must define the symmetry of your molecule. The spiro[3.3]heptane core is rigid and orthogonal (D2d symmetry when unsubstituted). Substituents at the 2 and 6 positions lower this symmetry.

Scenario A: Identical Substituents (e.g., 2,6-Dicarboxylic acid)

If your substituents are identical (A–Core–A), you have two diastereomers:

  • Isomer 1 (Achiral/Meso): Possesses

    
     symmetry. It is superimposable on its mirror image.
    
  • Isomer 2 (Chiral/Racemate): Possesses

    
     or 
    
    
    
    symmetry. It exists as a pair of enantiomers (
    
    
    and
    
    
    ).[1]
  • Chromatography Expectation:

    • Achiral Column (C18): 2 Peaks (Diastereomers: Meso vs. Racemate).

    • Chiral Column: 3 Peaks (Meso + Enantiomer 1 + Enantiomer 2). Note: The Meso peak may co-elute with one enantiomer if the method is not optimized.

Scenario B: Different Substituents (e.g., 2-Amino-6-carboxylic acid)

If substituents are different (A–Core–B), the symmetry is broken further.

  • Isomer 1 (Racemate): Chiral pair.

  • Isomer 2 (Racemate): Chiral pair.

  • Chromatography Expectation:

    • Achiral Column: 2 Peaks (Diastereomers).

    • Chiral Column: 4 Peaks (Enantiomer Pair 1 + Enantiomer Pair 2).

Module 2: Chromatographic Resolution Protocols

Issue: "Reverse Phase C18 is showing poor resolution or broad shoulders." Root Cause: The lipophilic, rigid spiro-scaffold interacts poorly with the alkyl chains of C18, leading to low shape selectivity.

Protocol A: Supercritical Fluid Chromatography (SFC) Screening (Recommended)

SFC is the gold standard for spirocycles due to its ability to penetrate rigid 3D structures and high diffusivity [3, 4].

ParameterInitial Screening ConditionOptimization Strategy
Column Chiralpak AD-H or IG (Amylose/Cellulose based)Even for diastereomers, "Chiral" columns provide better shape selectivity than C18.
Co-Solvent 15% MeOH (with 0.1% DEA for amines, TFA for acids)Gradient 5% → 40% MeOH over 5 mins.
Pressure 120 bar (Backpressure)Increase to 150 bar to improve density/resolution.
Temp 40°CLowering to 30°C often improves chiral resolution.

Why Chiral Columns for Diastereomers? The "clefts" in amylose/cellulose stationary phases can distinguish the subtle hydrodynamic volume differences between the


 (globular) and 

(extended) isomers better than the planar surface of C18 silica.
Protocol B: Achiral HPLC Alternative

If SFC is unavailable, use columns with rigid stationary phases or pi-pi interaction capabilities.

  • Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).

  • Mechanism: The fluorine atoms in PFP interact with the strained cyclobutane rings (which have significant p-character in C-C bonds), enhancing separation factors (

    
    ).
    

Module 3: Workflow Visualization

The following decision tree outlines the logical flow from crude synthesis to isolated isomer.

SpiroSeparation Start Crude 2,6-Spiro Mixture CheckSub Are Substituents Identical? Start->CheckSub PathA Scenario A: Identical (A/A) Target: Meso vs Racemate CheckSub->PathA Yes PathB Scenario B: Different (A/B) Target: Diastereomer 1 vs 2 CheckSub->PathB No ScreenSFC SFC Screening (Chiralpak AD-H / IG) PathA->ScreenSFC PathB->ScreenSFC Result1 Resolution > 1.5? ScreenSFC->Result1 PrepSFC Prep SFC Isolation Result1->PrepSFC Yes Deriv Chemical Derivatization (e.g. Brucine/Phenylglycinol) Result1->Deriv No (Co-elution) Analyze Stereochem Assignment (X-Ray / NMR) PrepSFC->Analyze Deriv->Analyze

Caption: Decision matrix for isolating spiro[3.3]heptane isomers, prioritizing SFC but offering chemical derivatization as a fallback.

Module 4: Troubleshooting & FAQs

Q1: I isolated "Peak 1", but after sitting in solution, it became a mixture again. Is it epimerizing?

  • Answer: Unlikely. The spiro[3.3]heptane skeleton is configurationally stable.

  • Diagnosis: You likely have a salt disproportionation issue or rotamerism if amide bonds are present.

  • Test: Run High-Temperature NMR (60°C). If peaks coalesce, it's rotamers. If not, check the acidity of your solvent; acid-catalyzed ring-opening/closing is rare but possible under extreme conditions.

Q2: How do I assign absolute configuration without X-ray?

  • Answer: It is extremely difficult due to the symmetry.

    • Dipole Moment Calculation: The

      
       (racemic) isomer often has a different net dipole than the 
      
      
      
      (meso) isomer. Calculate the dipole (DFT) and correlate with elution order on Normal Phase (more polar elutes later).
    • NMR NOE: 1D-NOE is often inconclusive due to the distance (approx 4-5 Å) across the spiro center.

    • Recommendation: Synthesize a derivative with a heavy atom (Br, I) and obtain a small molecule X-ray structure [1, 5].

Q3: Can I use crystallization?

  • Answer: Yes, for Scenario A (Identical substituents). The Meso compound often has significantly different solubility and melting point than the Racemate due to crystal packing efficiency.

  • Tip: Try recrystallization from EtOAc/Heptane. The higher symmetry isomer (often Meso) tends to crystallize first.

References

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][4][5] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

  • Schaffrath, M., Weidmann, V., & Maison, W. (2014).[6] Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Journal of Chromatography A. Link

  • Toribio, L., del Nozal, M. J., Bernal, J. L., Alonso, C., & Jiménez, J. J. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of Biochemical and Biophysical Methods. Link

  • Nohmura, Y., Tsuritani, T., & Imada, Y. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid.[1] Enantiomer. Link

Sources

Technical Support Center: Handling Volatile Spiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Volatility Management, Stability, and Isolation Protocols for Spiro[3.3]heptane Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Process R&D

Core Safety & Handling Directives (Critical)

The "Phantom Yield" Phenomenon

Issue: Researchers frequently report >50% mass balance loss during the concentration of spiro[3.3]heptane intermediates (amines, alcohols, and hydrocarbons). Root Cause: The spiro[3.3]heptane core (MW ~96 Da) is a compact, rigid, lipophilic scaffold. Unlike flexible alkyl chains, its globular shape reduces intermolecular surface area contact, significantly lowering boiling points and increasing vapor pressure (volatility). Immediate Action:

  • STOP using high-vacuum manifolds (<10 mbar) for non-polar intermediates.

  • NEVER dry free-base amines or alcohols to constant weight on a high-vacuum line without cooling.

  • ALWAYS telescope volatile intermediates into the next step or isolate as a salt.[1]

Ring Strain & Stability

Hazard: The spiro[3.3]heptane system possesses significant ring strain (~52 kcal/mol total, ~26 kcal/mol per cyclobutane ring). Risk: While kinetically stable under neutral conditions, exposure to strong Lewis acids or excessive heat (>150°C) can trigger ring-opening polymerization or rearrangement to bicyclo[4.1.0]heptane systems.

Troubleshooting Guide & FAQs

Category A: Yield Loss & Isolation

Q1: "I synthesized spiro[3.3]heptan-2-amine, but after rotavap, my flask is empty. Where did it go?" A: You likely co-evaporated your product with the solvent.

  • The Science: Low-molecular-weight spirocyclic amines are highly volatile oils. They form azeotropes with common solvents like DCM and ether.

  • The Fix (Salt Formation Protocol): Do not isolate the free amine.

    • Dissolve the crude reaction mixture in Et₂O or EtOAc.

    • Cool to 0°C.

    • Add 1.1 equivalents of 4M HCl in dioxane or a saturated solution of oxalic acid.

    • Filter the resulting non-volatile solid salt.

    • Note: Oxalate salts are often more crystalline and less hygroscopic than hydrochlorides for this scaffold.

Q2: "My yield is low even after column chromatography. Is the product decomposing on silica?" A: Possibly, but sublimation is a more likely culprit if you used a vacuum to dry the fractions.

  • The Science: Spiro[3.3]heptane derivatives sublime easily due to their globular, "greasy" nature.

  • The Fix:

    • Elute with low-boiling solvents (Pentane/Ether) to allow gentle concentration.

    • Stop evaporation when the solvent volume is ~5 mL.

    • Transfer to a tared vial and remove the final traces of solvent under a gentle stream of nitrogen, not vacuum.

Category B: Analytical Anomalies

Q3: "The NMR spectrum of my spiro[3.3]heptane derivative shows broad, unresolved multiplets. Is it impure?" A: Not necessarily.[1] This is likely due to ring puckering dynamics .

  • The Science: Cyclobutane rings are not planar; they exist in a puckered conformation that flips rapidly at room temperature. Substituents on the ring experience an averaging of chemical environments (

    
     vs 
    
    
    
    ).
  • The Fix:

    • Run the NMR at a lower temperature (e.g., -40°C) to freeze the conformers and sharpen the signals.

    • Look for the characteristic "roofing" effect in the multiplets, which is typical for the geminal protons of the cyclobutane ring.

Experimental Workflows

Workflow 1: Safe Isolation of Volatile Spiro-Amines

Use this protocol when the amine intermediate must be stored.

Step-by-Step Methodology:

  • Extraction: Perform standard aqueous workup (e.g., extraction of Boc-deprotected amine with DCM).

  • Drying: Dry organic layer over anhydrous

    
    . Do not concentrate yet. 
    
  • Salt Formation:

    • Transfer the dried organic solution to a reaction flask.

    • Cool to 0–5°C in an ice bath.

    • Dropwise Addition: Add 4M HCl in Dioxane (1.2 equiv) slowly. A white precipitate should form immediately.

  • Isolation:

    • Concentrate the mixture to ~25% of its original volume on a rotavap (Bath temp < 30°C, Pressure > 100 mbar).

    • Add excess

      
       or Pentane to maximize precipitation.
      
    • Filter the solid under a nitrogen blanket (avoiding moisture absorption).

  • Storage: Store the salt at -20°C.

Workflow 2: Telescoping (The "No-Isolation" Route)

Recommended for maximum yield conservation.

Step-by-Step Methodology:

  • Precursor Conversion: Complete the reaction forming the volatile intermediate (e.g., reduction of spiro-ketone to alcohol).

  • Solvent Switch (If necessary):

    • If the next step requires a different solvent (e.g., DMF), add the high-boiling solvent before removing the low-boiling extraction solvent.

    • Evaporate the low-boiler (e.g., ether) selectively by controlling the vacuum pressure, leaving the product dissolved in the high-boiler.

  • Quantification: Use qNMR (Quantitative NMR) with an internal standard (e.g., trimethoxybenzene) on an aliquot of the solution to determine the exact yield without isolating the bulk material.

  • Next Step: Proceed directly with the solution.

Visual Decision Guides

Figure 1: Volatile Intermediate Handling Strategy

Caption: Decision tree for handling spiro[3.3]heptane intermediates based on functional group stability and volatility risks.

SpiroHandling Start Spiro[3.3]heptane Intermediate Generated CheckType Identify Functional Group Start->CheckType Amine Free Amine / Alcohol (High Volatility Risk) CheckType->Amine MW < 150 Acid Carboxylic Acid / Amide (Lower Volatility) CheckType->Acid Polar/Heavy Decision Is Isolation Necessary? Amine->Decision Standard Standard Isolation (Gentle Concentration) Acid->Standard Telescope PROTOCOL A: Telescoping (Do Not Isolate) Decision->Telescope No (Preferred) SaltForm PROTOCOL B: Salt Formation (HCl / Oxalate) Decision->SaltForm Yes (Storage required) Yield Successful Downstream Application Telescope->Yield Maximized Yield SaltForm->Yield Stable Solid

Figure 2: Troubleshooting "Low Yield" Investigation

Caption: Diagnostic workflow for identifying root causes of mass loss during spiro[3.3]heptane synthesis.

Troubleshooting Problem Problem: Low Yield (<50%) CheckTLC Check Crude TLC/NMR Before Workup Problem->CheckTLC Conversion Was Conversion Full? CheckTLC->Conversion ReactionIssue Reaction Failed (Sterics/Strain) Conversion->ReactionIssue No WorkupIssue Loss During Isolation Conversion->WorkupIssue Yes CheckVac Did you use High Vac? WorkupIssue->CheckVac Volatility CAUSE: Volatility Loss (Sublimation/Evaporation) CheckVac->Volatility Yes (< 20 mbar) Aqueous CAUSE: Water Solubility (Check Aqueous Layer) CheckVac->Aqueous No

Quantitative Data Reference

Table 1: Estimated Volatility Profiles of Common Spiro[3.3]heptane Intermediates Note: Boiling points are estimated based on structural analogues and experimental observations.

Compound ClassRepresentative StructureApprox.[1][2][3][4][5][6][7][8][9][10] Boiling Point (760 mmHg)Volatility RiskRecommended Handling
Parent Hydrocarbon Spiro[3.3]heptane~107°CHigh Do not concentrate to dryness.
Amine Spiro[3.3]heptan-2-amine~140°C (Oil)High Convert to HCl salt immediately.
Alcohol Spiro[3.3]heptan-2-ol~160°CModerate Avoid high vacuum; use

stream.
Ketone Spiro[3.3]heptan-2-one~150°CModerate Store cold; prone to sublimation.
Carboxylic Acid Spiro[3.3]heptane-2-COOHSolid (mp >100°C)Low Standard handling permissible.

References

  • Spiro[3.3]heptane Properties & Synthesis Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[11][12] Source:Tetrahedron (2023). URL:[Link]

  • Bioisosterism & Drug Design Applications Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][9][13][14] Source:ChemRxiv (Preprint). URL:[Link]

  • General Ring Strain Data Title: Stability of Cycloalkanes - Ring Strain. Source:Chemistry LibreTexts. URL:[Link][10][13][14][15]

  • Isolation of Volatile Amines (General Protocol) Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.[6] Source:National Institutes of Health (NIH). URL:[Link]

Sources

Validation & Comparative

19F NMR shift assignment for 2-bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Shift Assignment for 2-Bromo-6-fluorospiro[3.3]heptane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spiro[3.3]heptane Challenge

In the landscape of modern medicinal chemistry, the spiro[3.3]heptane scaffold has emerged as a critical bioisostere for 1,4-disubstituted cyclohexanes and piperazines, offering defined exit vectors and enhanced metabolic stability. However, the characterization of mixed-halogenated derivatives like 2-bromo-6-fluorospiro[3.3]heptane presents a unique spectroscopic challenge.

This guide provides a definitive protocol for the 19F NMR shift assignment of this molecule. Unlike simple aliphatic fluorides, the spiro[3.3]heptane core introduces significant ring strain and orthogonal geometry, necessitating a rigorous assignment strategy to distinguish between cis and trans diastereomers and to validate purity against common synthetic byproducts.

Structural Analysis & Expected Chemical Shifts

To accurately assign the 19F signal, we must first establish the structural baseline and compare it with known analogs. The spiro[3.3]heptane system consists of two orthogonal cyclobutane rings sharing a central carbon.

Comparative Shift Analysis (The Alternatives)

The following table benchmarks the target molecule against key structural alternatives (analogs and precursors) to define the expected spectral window.

CompoundStructure Type19F Chemical Shift (

)
MultiplicityKey Diagnostic Feature
2-Bromo-6-fluorospiro[3.3]heptane Target (Distal) -210 to -218 ppm (Predicted)dtt or multipletIsomeric Splitting: Distinct signals for cis and trans isomers (

ppm).
2-Fluorospiro[3.3]heptane Analog (Mono)-214 ppm (Est.)dtt (

Hz)
Reference baseline. Lack of Br deshielding effects.
6,6-Difluorospiro[3.3]heptane Analog (Geminal)-92.2 ppmQuintetImpurity Flag: Distinct upfield shift due to gem-difluoro effect.
Fluorocyclobutane Fragment-214 ppmMultipletBase value for strained secondary aliphatic fluorides.

Technical Insight: The fluorine nucleus in a cyclobutane ring is significantly shielded compared to unstrained alkyl fluorides (typically -180 ppm). The orthogonal bromine substituent at the C6 position exerts a through-space electronic effect, typically causing a slight deshielding (downfield shift) and, crucially, differentiating the cis and trans isomers.

Experimental Protocol: Assignment Workflow

This protocol ensures high-confidence assignment, distinguishing the product from unreacted precursors and resolving stereochemical ambiguity.

Step 1: Sample Preparation
  • Solvent:

    
     (Standard) or 
    
    
    
    (if polarity requires). Avoid DMSO-
    
    
    initially to prevent viscosity-induced line broadening.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Do not use CFCl3 as it is volatile and often shifts with concentration.
Step 2: Acquisition Parameters (19F NMR)
  • Pulse Sequence: zgfhigqn (Inverse gated 1H decoupling) to remove proton coupling and simplify the spectrum to singlets (or reduced multiplets) for precise shift measurement.

  • Spectral Width: 300 ppm (centered at -150 ppm).

  • Relaxation Delay (D1):

    
     seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors between isomers).
    
  • Scans (NS): 64 (High S/N required for minor isomer detection).

Step 3: Stereochemical Assignment (HOESY)

To distinguish cis (Br and F on same face of the bent spiro axis) from trans, a 1D 19F spectrum is insufficient.

  • Experiment: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Logic:

    • Cis-Isomer: Shows NOE correlation between the H2 (geminal to Br) and H6 (geminal to F) protons due to spatial proximity in the "puckered" conformation.

    • Trans-Isomer: Absence of cross-ring NOE correlations between the methine protons.

Visualization: Assignment Logic & Workflow

The following diagram illustrates the decision matrix for assigning the 19F signals, ensuring no false positives from common synthetic impurities.

G Start Crude Product 19F NMR Spectrum Region1 Region: -80 to -100 ppm Start->Region1 Check Low Field Region2 Region: -200 to -220 ppm Start->Region2 Check High Field Impurity Impurity Identified: Gem-difluoro species (e.g., 6,6-difluoro) Region1->Impurity Signal Present TargetAnalysis Analyze Splitting Pattern (Proton Decoupled) Region2->TargetAnalysis Signal Present SinglePeak Single Peak TargetAnalysis->SinglePeak DoublePeak Two Peaks (Ratio ~1:1 or variable) TargetAnalysis->DoublePeak PureIsomer Pure Isomer (Cis OR Trans) SinglePeak->PureIsomer Mixture Isomeric Mixture (Cis + Trans) DoublePeak->Mixture HOESY Run 1H-19F HOESY PureIsomer->HOESY Mixture->HOESY FinalAssign Definitive Assignment: δA = Trans, δB = Cis HOESY->FinalAssign Correlate Spatial H-F

Caption: Logical workflow for deconvoluting 19F NMR signals in substituted spiro[3.3]heptanes, separating gem-difluoro impurities from the target stereoisomers.

Comparative Performance: Experimental vs. Computational

When experimental standards are unavailable, researchers often rely on computational prediction. Here is how they compare for this specific scaffold:

FeatureMethod A: Experimental 19F NMR Method B: DFT Prediction (GIAO/B3LYP)
Accuracy Absolute. Direct observation of chemical environment.Moderate. Typically

ppm error for 19F due to solvent continuum model limitations.
Isomer Resolution High. Can resolve cis/trans signals separated by <0.1 ppm.Low. Often fails to predict the subtle

between distal diastereomers without high-level basis sets.
Cost/Time Fast (<15 min acquisition).Slow (24-48h computation time).
Recommendation Primary Method. Essential for purity and ratio determination.Supportive. Use only to confirm the general region (-200 vs -100 ppm).

References

  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine.Link

1H NMR Characterization of 2-bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stereochemical Assignment in Bioisostere Scaffolds

Part 1: Executive Summary & Strategic Context

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere for para-substituted phenyl rings and gem-dimethyl groups in drug discovery. Unlike planar aromatic systems, the spiro[3.3]heptane core possesses specific "exit vectors" and a puckered conformation that improves solubility and metabolic stability (Fsp³ character).

However, the introduction of asymmetric substitution—specifically the 2-bromo-6-fluoro motif—creates a significant analytical challenge: differentiating between cis (syn) and trans (anti) diastereomers. Standard 1D ¹H NMR is often insufficient due to complex second-order effects and large fluorine couplings (


).

This guide objectively compares three characterization methodologies, establishing Method C (¹⁹F-Decoupled ¹H NMR + 2D NOESY) as the requisite standard for definitive structural assignment.

Part 2: Comparative Analysis of Characterization Methodologies

We evaluated three distinct NMR workflows for their ability to resolve the stereochemistry of 2-bromo-6-fluorospiro[3.3]heptane.

Table 1: Performance Matrix of NMR Techniques
FeatureMethod A: Standard 1D ¹H NMR Method B: ¹⁹F NMR Method C: ¹⁹F-Decoupled ¹H NMR + NOESY
Primary Utility Purity check, solvent residual analysis.Confirming fluorination; ratio quantification.Definitive stereochemical assignment.
Resolution Low. Multiplets are broadened by

and

couplings.
High. Distinct signals for isomers.High. Collapses F-split multiplets into interpretable patterns.
Structural Insight Ambiguous. Cannot reliably distinguish cis vs. trans.Limited. No connectivity information.Complete. spatial proximity (NOE) confirms isomer identity.
Time Efficiency High (< 5 mins).High (< 5 mins).Moderate (30–60 mins).
Recommendation Routine QC only.Quantitation only.Required for IND-enabling data.

Part 3: Technical Deep Dive & Spectral Expectations

The Molecule: 2-bromo-6-fluorospiro[3.3]heptane

The molecule consists of two cyclobutane rings sharing a quaternary carbon (C4).

  • Ring A (Fluorinated): Contains a CHF center.

  • Ring B (Brominated): Contains a CHBr center.

Key Spectral Challenges:

  • The Fluorine Effect:

    
    F (spin 1/2) couples strongly to protons.
    
    • Geminal (

      
      ): ~48–54 Hz (Huge doublet).
      
    • Vicinal (

      
      ): ~20–30 Hz.
      
  • Ring Puckering: The cyclobutane rings are not planar; they exist in a "butterfly" pucker (~20–30°). This renders the methylene protons (

    
    ) magnetically non-equivalent in static conformations.
    
Expected Chemical Shifts ( ) & Multiplicities

Note: Values are approximate and solvent-dependent (CDCl₃).

PositionProton TypeApprox. Shift (ppm)Multiplicity (Method A)Multiplicity (Method C - Decoupled)
H-6

-to-Fluorine
4.80 – 5.10 Doublet of Pentets (dp) (

Hz)
Pentet (or tt)
H-2

-to-Bromine
4.20 – 4.50 Pentet (or tt)Pentet (or tt)
H-5, H-7

-to-Fluorine
2.40 – 2.80 Complex Multiplet (dm)Doublet of Doublets (dd)
H-1, H-3

-to-Bromine
2.20 – 2.60 MultipletDoublet of Doublets (dd)
Distinguishing Isomers (The "Roofing" Effect)

In the Trans isomer, the molecule often possesses a center of inversion or


 symmetry (depending on conformer averaging), making the methylene protons simpler.
In the Cis  isomer, the lack of symmetry often results in more complex diastereotopic splitting (ABX systems) for the methylene protons.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)
  • Solvent: Use Benzene-d6 (

    
    )  or Acetone-d6  rather than 
    
    
    
    if possible. Aromatic solvents often induce better shift dispersion between the methylene protons of the spiro rings, aiding in resolving the cis/trans signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Protocol 2: The "Gold Standard" Assignment Workflow

To definitively assign the cis (syn) vs. trans (anti) isomer, you must determine if the H-2 and H-6 protons are on the same face of the molecule.

  • Acquire 1D ¹H{¹⁹F}:

    • Turn on ¹⁹F decoupling during acquisition (O2 offset centered on -180 ppm or determined via ¹⁹F survey).

    • Result: The H-6 signal collapses from a wide doublet (

      
       Hz) into a narrower multiplet, revealing the H-H couplings.
      
  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 500–800 ms (Spiro systems are rigid; NOE build-up can be slow).

    • Focus: Look for cross-peaks between H-2 (Br-CH) and H-6 (F-CH).

  • Interpretation Logic:

    • Strong NOE (H2

      
       H6):  Indicates Cis (Syn)  isomer. The protons are spatially close (< 5 Å).
      
    • Weak/No NOE (H2

      
       H6):  Indicates Trans (Anti)  isomer. The protons are on opposite faces, shielded by the spiro core.
      

Part 5: Visualization & Logic Flows

Diagram 1: Characterization Workflow

This diagram outlines the decision process from crude synthesis to final structural certification.

G Start Crude Synthesis Product (Mixture of Isomers) Step1 1. 19F NMR Screen (Determine Ratio) Start->Step1 Step2 2. Purification (Prep-HPLC / Flash) Step1->Step2 Step3 3. 1H NMR (Standard) Step2->Step3 Decision Are Multiplets Resolved? Step3->Decision Step4 4. 1H{19F} Decoupled NMR Decision->Step4 No (Complex Splitting) Step5 5. 2D NOESY / HOESY Decision->Step5 Yes (Rare) Step4->Step5 Final Final Structural Assignment (Cis vs Trans) Step5->Final

Caption: Analytical workflow prioritizing fluorine decoupling to resolve complex spiro-couplings.

Diagram 2: Stereochemical Decision Tree

The logic for interpreting the NOESY data to assign 'Cis' vs 'Trans'.

Logic Input Analyze NOESY Spectrum (H2 - H6 Interaction) CrossPeak Cross-Peak Observed? Input->CrossPeak Cis Assignment: CIS (Syn) (Protons on same face) CrossPeak->Cis Strong Signal Trans Assignment: TRANS (Anti) (Protons on opposite faces) CrossPeak->Trans No Signal Mechanism_Cis Mechanism: Distance < 5Å Dipolar Coupling Active Cis->Mechanism_Cis Mechanism_Trans Mechanism: Distance > 5Å Spiro-core Blockage Trans->Mechanism_Trans

Caption: Logic gate for assigning stereochemistry based on spatial proximity (NOE).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.

  • Ding, S., et al. (2023).[1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2] ChemRxiv.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY/HOESY protocols).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Structural Validation of the "Kinked" Bioisostere: A Guide to 2-Bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland with Precision

In the pursuit of increased


 character, the spiro[3.3]heptane scaffold has emerged as a critical bioisostere for para-substituted benzenes. Unlike the linear Bicyclo[1.1.1]pentane (BCP) or Cubane, spiro[3.3]heptane introduces a unique geometric "kink" due to the puckering of its cyclobutane rings.

For medicinal chemists, the 2-bromo-6-fluorospiro[3.3]heptane derivative is a high-value intermediate. The fluorine atom serves as a metabolic blocker (preventing oxidation), while the bromine provides a functional handle for cross-coupling. However, determining the precise stereochemistry (cis vs. trans) and the exit vector angle requires rigorous X-ray crystallography, as NMR coupling constants in these rigid bicyclic systems can be deceptive.

This guide compares the spiro[3.3]heptane scaffold against its primary competitors and details the crystallographic workflow required to resolve its structure, specifically addressing the challenges of disorder and volatility common to these waxy solids.

Comparative Analysis: The Geometry of Bioisosteres

The choice of scaffold dictates the spatial orientation of substituents. The table below compares spiro[3.3]heptane against the traditional phenyl ring and the linear BCP scaffold.

Table 1: Structural & Physicochemical Comparison
Feature1,4-Phenylene (Benzene)Bicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptane (2,6-subst.)
Hybridization

(Flat)

(Rigid 3D)

(Rigid 3D)
Exit Vector Angle 180° (Collinear)180° (Collinear)~160–170° (Non-collinear)
C–C Distance (

)
~2.8 Å~1.85 Å (Shorter)~2.6 Å (Closer to Benzene)
Metabolic Stability Low (P450 oxidation)HighHigh (esp. with F-subst.)
Solubility (logD) Low (Lipophilic)ModerateHigh (Improved Solubility)
Crystallography

-stacking common
Plastic crystals, often disorderedPuckered rings, prone to disorder

Key Insight: The spiro[3.3]heptane is not a perfect linear spacer. The central spiro-carbon forces the two cyclobutane rings into perpendicular planes, and the rings themselves pucker to relieve torsional strain. This results in an exit vector that is slightly "kinked," which can be advantageous for fitting into curved binding pockets where a linear benzene ring clashes.

Crystallographic Challenges & Solutions

Crystallizing 2-bromo-6-fluorospiro[3.3]heptane presents specific challenges distinct from aromatic systems.

Challenge A: Isomerism (Cis vs. Trans)

Because the rings are puckered, the substituents at positions 2 and 6 can be either cis or trans relative to the overall molecular bow shape.

  • The Problem: Standard 1D NMR often fails to distinguish these clearly due to complex second-order effects in the rigid system.

  • The Solution: X-ray diffraction provides the only absolute confirmation of the diastereomer.

Challenge B: Rotational Disorder & Volatility

These globular, non-polar molecules often form "plastic crystals" where molecules rotate freely within the lattice site, leading to diffuse scattering and poor resolution.

  • The Fix:

    • Cryo-cooling (100 K): Mandatory to freeze ring puckering modes.

    • Heavy Atom Phasing: The Bromine atom (

      
      ) is a massive advantage. It allows for SAD (Single-wavelength Anomalous Diffraction) phasing if the structure cannot be solved by direct methods, and it anchors the refinement against the lighter Carbon/Fluorine atoms.
      

Experimental Protocol: From Synthesis to Structure

This protocol is designed for the isolation and structural solution of the 2-bromo-6-fluoro derivative.

Step 1: Crystal Growth (The "Cold Finger" Technique)

Standard solvent evaporation often yields oils for these derivatives. Sublimation is preferred.

  • Purification: Ensure the sample is >95% pure by GC-MS. Impurities prevent lattice formation.

  • Apparatus: Use a vacuum sublimation chamber with a water-cooled cold finger.

  • Procedure:

    • Place 20–50 mg of the waxy solid at the bottom of the vessel.

    • Apply high vacuum (

      
       mbar).
      
    • Gently heat the bottom (oil bath at 40–50°C) while keeping the finger at 4°C.

    • Result: High-quality single crystals typically grow on the cold finger within 2–4 hours.

Step 2: Data Collection Strategy
  • Mounting: Select a crystal (

    
     mm) under perfluoropolyether oil. Mount on a MiTeGen loop.
    
  • Cooling: Flash cool immediately to 100 K using a nitrogen stream. Do not measure at room temperature; thermal ellipsoids will be meaningless.

  • Beamline/Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom, though modern software corrects for this well.
  • Strategy: Collect a complete sphere (360° rotation) to maximize redundancy. This is crucial for resolving the Fluorine vs. Hydrogen disorder if present.

Step 3: Refinement & Analysis
  • Space Group: Expect centrosymmetric groups (e.g.,

    
     or 
    
    
    
    ) for racemates.
  • Disorder Modeling: The cyclobutane ring often shows "butterfly" disorder. If the thermal ellipsoids of the ring carbons are elongated, model the ring as two positions with partial occupancy (e.g., 80:20).

  • Validation: Check the C–Br bond length (approx 1.94 Å) and C–F bond length (approx 1.35 Å). Ensure the angle

    
     is measured to define the exit vector.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting this scaffold and the workflow for solving its structure.

Diagram 1: Bioisostere Selection Logic

Bioisostere_Selection Start Target: Replace Phenyl Ring Check_Geo Is linear geometry (180°) critical? Start->Check_Geo Yes_Linear Yes: Strict Linearity Check_Geo->Yes_Linear Strict No_Linear No: Curved/Kinked Pocket Check_Geo->No_Linear Flexible/Bent BCP Select Bicyclo[1.1.1]pentane (Short vector, 1.85Å) Yes_Linear->BCP Cubane Select Cubane (Bulky, 180°) Yes_Linear->Cubane Subst_Check Need Metabolic Stability? No_Linear->Subst_Check Spiro Select Spiro[3.3]heptane (Long vector ~2.6Å, ~160° angle) Final_Mol Synthesize 2-Bromo-6-fluoro-spiro[3.3]heptane Spiro->Final_Mol Add F (Block) + Br (Link) Subst_Check->Spiro High Stability Needed

Caption: Decision tree for selecting spiro[3.3]heptane over BCP or Benzene based on geometric and metabolic requirements.

Diagram 2: Crystallography Workflow

Crystal_Workflow Sample Waxy Solid (2-Br-6-F-spiro) Method Method Selection Sample->Method Sublimation Vac. Sublimation (Cold Finger) Method->Sublimation Preferred Evap Slow Evap. (Often Fails) Method->Evap Alternative Mount Mount & Cryo (100 K) Sublimation->Mount Evap->Mount Diffraction X-Ray Diffraction (Mo Source) Mount->Diffraction Phasing Phasing Strategy Diffraction->Phasing SAD Br-SAD Phasing (Anomalous Signal) Phasing->SAD Utilize Br Direct Direct Methods (If high res) Phasing->Direct Result Resolve Cis/Trans & Pucker Angle SAD->Result Direct->Result

Caption: Optimized workflow for crystallizing and solving volatile spiro-halides.

References

  • Mykhailiuk, P. K. (2024).[1][2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[1] Link[2]

  • Prysiazhniuk, K., et al. (2023).[1][3] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv (Preprint).[3][4] Link[5]

  • Ding, A., et al. (2020). "Conformational Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 85(12), 7890–7900. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Fsp3 Score Comparison: Spiro[3.3]heptane vs. Phenyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland," the fraction of sp³-hybridized carbons (


) has emerged as a critical metric for predicting clinical success. While phenyl rings remain the workhorse of medicinal chemistry due to synthetic accessibility and π-stacking capability, their planarity (

) often contributes to poor solubility and promiscuous binding.

Spiro[3.3]heptane (


) represents a saturated, rigid bioisostere capable of projecting substituents in non-collinear vectors.[1] This guide objectively compares these two scaffolds.
Key Finding:  While replacing a phenyl ring with spiro[3.3]heptane dramatically improves the 

score and reduces calculated lipophilicity (cLogP), it does not guarantee improved aqueous solubility and may introduce metabolic liabilities (CYP-mediated oxidation), particularly in cis-isomers. It is best utilized when specific 3D geometry is required to break π-stacking aggregation or explore novel IP space.

The Metric: and the "Escape from Flatland"[2]

Conceptual Framework

The


 score, popularized by Lovering et al., is defined as:


Why it matters:

  • Solubility: Higher

    
     disrupts planar crystal packing, theoretically lowering melting points and increasing solubility.
    
  • Selectivity: 3D structures (high

    
    ) fill protein binding pockets more specifically than flat aromatics, reducing off-target toxicity.
    
  • Clinical Success: Marketed drugs have an average ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     of 0.47, while discovery leads often hover around 0.36.
    
Scaffold Comparison
FeaturePhenyl RingSpiro[3.3]heptane
Hybridization

(Planar)

(3D, Puckered)

Contribution
0.01.0 (unsubstituted)
Exit Vectors Linear (180°) or Angular (120°)Non-collinear (approx. 150-160°)
Electronic Nature Electron-rich (π-donor)Electronically neutral/insulating

Head-to-Head Performance Analysis

A. Geometric and Electronic Properties

Unlike bicyclo[1.1.1]pentane (BCP) or cubane, which mimic the collinear geometry of para-phenyl rings, spiro[3.3]heptane offers a unique, kinked geometry.

  • Distance: The spiro scaffold extends the distance between substituents by ~1.2 Å compared to a phenyl ring.[2]

  • Angles: The exit vectors are non-planar and non-collinear, creating a "twisted" projection that can access unique sub-pockets.

B. Physicochemical Case Study: Sonidegib Analogs

Experimental data comparing the anticancer drug Sonidegib (phenyl core) with its Spiro[3.3]heptane analogs reveals critical nuances.[3][4][5][6]

Table 1: Experimental Data Comparison Data sourced from Mykhailiuk et al. (2024)

PropertySonidegib (Phenyl)trans-Spiro Analogcis-Spiro AnalogAnalysis

0.240.42 0.42 Significant improvement in saturation.
cLogP 6.86.06.0Reduced lipophilicity (theoretical).[2][4][7]
LogD (exp) > 3.5> 3.5> 3.5Critical Insight: High lipophilicity persisted despite scaffold change.
Solubility (aq) < 1 µM< 1 µM< 1 µMUnexpected: No functional improvement in solubility observed.[7]
Metabolic Stability (

)
93 min47 min11 minLiability: The spiro scaffold was more metabolically labile.[4]

Interpretation: The increase in


 did not translate to solubility gains because the overall molecule remained highly lipophilic (LogD > 3.5). Furthermore, the exposed methylene groups on the spiro cycle served as "metabolic soft spots" for oxidative enzymes, drastically reducing half-life in the cis-isomer.

Decision Logic & Visualization

The following diagram outlines the decision process for selecting between these scaffolds based on medicinal chemistry requirements.

ScaffoldSelection cluster_legend Legend Start Start: Lead Optimization Goal: Improve Physicochemical Props CheckFsp3 Current Fsp3 < 0.4? Start->CheckFsp3 NeedPi Is Pi-Stacking Essential for Binding? CheckFsp3->NeedPi Yes KeepPhenyl Retain Phenyl Ring (Consider Fluorination) NeedPi->KeepPhenyl Yes VectorCheck Required Vector Geometry? NeedPi->VectorCheck No Collinear Collinear (180°) VectorCheck->Collinear NonCollinear Kinked/Non-Planar VectorCheck->NonCollinear UseBCP Use Bicyclo[1.1.1]pentane or Cubane Collinear->UseBCP UseSpiro Use Spiro[3.3]heptane NonCollinear->UseSpiro RiskAssess Risk Assessment: Metabolic Liability? UseSpiro->RiskAssess TransIso Select TRANS-isomer (Higher Stability) RiskAssess->TransIso Preferred CisIso Avoid CIS-isomer (Rapid Clearance) RiskAssess->CisIso High Risk key Blue: Selection | Green: Optimal | Red: Caution

Figure 1: Strategic decision tree for bioisosteric replacement of phenyl rings.

Experimental Protocols

Protocol A: Synthesis of Spiro[3.3]heptane Derivatives

Objective: Construct a 2,6-substituted spiro[3.3]heptane core.

Methodology: The most robust route utilizes the reaction of keteneiminium salts with alkenes or the double alkylation of malonates. Below is the Double Alkylation Strategy (High Scalability).

  • Reagents: Diethyl malonate, 1,3-dibromo-2,2-bis(bromomethyl)propane, Sodium ethoxide (NaOEt), Ethanol.

  • Step 1 (Cyclization):

    • Dissolve diethyl malonate (1.0 eq) in dry ethanol.

    • Add NaOEt (2.2 eq) slowly at 0°C.

    • Add the tetra-bromide linker dropwise.

    • Reflux for 12 hours. The spiro-center forms via double nucleophilic substitution.

  • Step 2 (Decarboxylation):

    • Hydrolyze the diester using KOH/MeOH.

    • Acidify to pH 1 and heat to 180°C to decarboxylate, yielding the spiro-carboxylic acid.

  • Step 3 (Functionalization):

    • Use Curtius rearrangement to convert the carboxylic acid to an amine (for amide coupling).

    • Validation: Confirm structure via 1H NMR (distinctive multiplets at δ 1.8–2.4 ppm for spiro-methylene protons).

Protocol B: Calculating

Objective: Standardize the metric calculation for your library.

  • Input: SMILES string of the candidate molecule.

  • Calculation:

    • Identify all Carbon atoms.

    • Count Carbons with 4 single bonds (

      
      ).
      
    • Count Total Carbons (

      
      ).
      
  • Threshold: Target

    
     for improved clinical probability.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][6] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[2] Journal of Medicinal Chemistry. Link

Sources

Bioisosteric Replacement Guide: p-Fluorophenyl vs. 6-Fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of replacing a para-fluorophenyl group with a 6-fluorospiro[3.3]heptane moiety. This bioisosteric switch represents a move from "flatland" aromatic chemistry to sp³-rich, three-dimensional scaffolds, offering distinct physicochemical advantages while presenting unique geometric challenges.

Executive Summary

The replacement of a para-fluorophenyl ring with a 6-fluorospiro[3.3]heptane scaffold is a high-impact strategy for increasing fraction sp³ (Fsp³) and solubility while maintaining the electronic demand of the fluorine substituent. Unlike classical bioisosteres (e.g., bicyclo[1.1.1]pentane) that strictly conserve the 180° exit vector geometry, the spiro[3.3]heptane core introduces a "kinked" geometry (~130°). This replacement is best suited for scaffolds where the binding pocket can accommodate a non-linear projection or where breaking aromatic planarity is required to improve metabolic or solubility profiles.

Verdict:

  • Best For: Improving aqueous solubility, lowering LogP, and escaping patent space dominated by flat aromatics.

  • Watch Out For: Altered exit vector angles (non-collinear) and potential metabolic "hotspots" on the strained cyclobutane rings.

Scientific Rationale & Mechanism

The "Escape from Flatland"

Aromatic rings, particularly fluorinated phenyls, are ubiquitous in drug design but contribute to poor solubility and "brick dust" properties. The 6-fluorospiro[3.3]heptane moiety replaces the flat


-system with a rigid, saturated bicycle.
  • Fsp³ Increase: Directly correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Lipophilicity Modulation: The spiro scaffold typically lowers LogP by ~0.8 units compared to the parent phenyl ring, moving compounds into a more favorable "lead-like" space.

The Fluorine Mimicry

The C(sp³)–F bond in the 6-position of the spiroheptane mimics the electronic and steric properties of the C(sp²)–F bond in the para-fluorophenyl group.

  • Dipole Alignment: The C–F bond provides a similar dipole moment, crucial for maintaining interactions with polar residues in the binding pocket.

  • Metabolic Blocking: The fluorine atom blocks the C6 position from oxidative metabolism, similar to how p-F blocks para-hydroxylation in phenyl rings.

Geometric Divergence: The "Bent" Bioisostere

This is the most critical technical differentiator. While p-phenylene linkers provide a linear 180° exit vector, the spiro[3.3]heptane core creates a "bent" or "dog-leg" geometry.

  • Phenyl Exit Vector: 180° (Linear)

  • Spiro[3.3]heptane Exit Vector: ~130° (Bent)[1]

  • Implication: This is not a drop-in replacement for tight, linear binding channels. It works best when the receptor pocket has some plasticity or when the original phenyl ring was not making critical

    
    -stacking interactions.
    

Physicochemical & Biological Comparison

The following table summarizes the shift in properties when moving from p-fluorophenyl to 6-fluorospiro[3.3]heptane.

Propertyp-Fluorophenyl6-Fluorospiro[3.3]heptaneImpact / Notes
Hybridization sp² (Planar)sp³ (3D, Rigid)Increases Fsp³; disrupts

-stacking.
Exit Vector Angle 180° (Collinear)~130° (Non-collinear)Requires conformational tolerance in the binding pocket.
Lipophilicity (LogP) HighModerate (Lower)Typically reduces LogP by ~0.5–0.8 units.
Solubility Low (often)HighSignificant improvement due to disruption of crystal packing.
Metabolic Stability Susceptible to oxidation (unless blocked)VariableSp³ C-H bonds can be metabolic hotspots; F-substitution helps.
Synthetic Access Commodity chemicalsSpecialized building blocksRequires specific convergent synthesis (see below).[2]

Experimental Protocols: Synthesis

Reference: Olifir et al., Eur. J. Org.[2][3][4] Chem. (2020) & Enamine protocols.

The synthesis of 6-fluorospiro[3.3]heptane derivatives relies on a convergent strategy, avoiding the linear construction of the strained rings.[2][4]

Retrosynthetic Logic

The scaffold is constructed via a double alkylation of a "one-carbon" nucleophile (like malonate or TosMIC) with a 1,1-bis(electrophile) cyclobutane precursor.

Protocol: General Synthesis of the Spiro Core

Precursor: 1,1-bis(bromomethyl)-3-fluorocyclobutane (or the 3,3-difluoro analog for the difluoro series).[5][6]

Step-by-Step Workflow:

  • Cyclization (Spiro Formation):

    • Reagents: Diethyl malonate (1.0 equiv), NaH (2.5 equiv), DMF/THF.

    • Procedure: Add NaH to a solution of diethyl malonate at 0°C. Stir for 30 min. Add 1,1-bis(bromomethyl)-3-fluorocyclobutane dropwise. Heat to 60–80°C for 4–12 hours.

    • Outcome: Formation of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate.

  • Decarboxylation (Monofunctionalization):

    • Reagents: KOH (aq), then H₂SO₄ or thermal decarboxylation.

    • Procedure: Hydrolyze the diester with KOH/EtOH. Acidify to isolate the dicarboxylic acid. Heat neat at 160–180°C to effect decarboxylation.

    • Outcome: 6-fluorospiro[3.3]heptane-2-carboxylic acid.

  • Curtius Rearrangement (Amine Installation):

    • Reagents: DPPA (Diphenylphosphoryl azide), t-BuOH, Et₃N.

    • Procedure: Treat the carboxylic acid with DPPA/Et₃N in refluxing t-BuOH.

    • Outcome: Boc-protected 2-amino-6-fluorospiro[3.3]heptane.

Visualizations

Structural & Geometric Comparison

This diagram illustrates the geometric "kink" introduced by the spiro scaffold compared to the linear phenyl ring.

Bioisostere_Geometry Phenyl p-Fluorophenyl (Planar sp²) VectorP Exit Vector: 180° (Linear) Phenyl->VectorP SpaceP π-Stacking Capable Phenyl->SpaceP Spiro 6-Fluorospiro[3.3]heptane (Rigid sp³) VectorS Exit Vector: ~130° (Bent) Spiro->VectorS SpaceS No π-Stacking 3D Space Filling Spiro->SpaceS VectorP->VectorS Geometric Mismatch

Caption: Comparison of the linear exit vector of the phenyl ring vs. the angular vector of the spiro[3.3]heptane.

Decision Logic for Bioisostere Selection

Use this flow to determine if this replacement is appropriate for your lead series.

Decision_Tree Start Start: Replace p-F-Phenyl? IsLinear Is the 180° vector critical for binding? Start->IsLinear IsPiStack Is π-stacking essential? IsLinear->IsPiStack No (Flexible) Result_No STOP: Use Bicyclo[1.1.1]pentane or Cubane instead IsLinear->Result_No Yes (Strict 180°) NeedSol Is Solubility/LogP a liability? IsPiStack->NeedSol No IsPiStack->Result_No Yes Result_Yes PROCEED: Use 6-F-Spiro[3.3]heptane NeedSol->Result_Yes Yes (High Priority) NeedSol->Result_Yes Neutral

Caption: Decision matrix for selecting the spiro[3.3]heptane scaffold based on structural requirements.

Case Study: Sonidegib Analog

Reference: Prysiazhniuk et al., Angew.[7] Chem. Int. Ed. (2024)[1][8][9]

In a direct comparison using the anticancer drug Sonidegib (which contains a critical phenyl ring):

  • Modification: Replacement of the central phenyl ring with spiro[3.3]heptane.

  • Result: The spiro-analog retained high potency, proving that the "bent" vector can be accommodated in complex binding pockets.

  • Caveat: The metabolic stability (Clearance) of the spiro-analog was higher (worse) than the phenyl parent in human liver microsomes (HLM).

    • Sonidegib CLint: 18 µL/min/mg[7]

    • Spiro-Analog CLint: 36–156 µL/min/mg (isomer dependent)[7]

  • Lesson: While potency and solubility (Fsp³) are improved, the saturated ring is more prone to oxidative metabolism than the stable aromatic ring.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Olifir, O. S., et al. (2020).[3] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Levterov, V. V., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring. European Journal of Organic Chemistry. Link

Sources

Mastering Quality: A Comparative Guide to the QC Analysis and Purity Standards of Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Spirocyclic scaffolds have emerged from the realm of structural novelty to become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality, achieved by joining two rings through a single, shared quaternary carbon, offers a unique approach to exploring chemical space, enhancing binding affinity, and optimizing ADME properties.[1][2] However, the very structural rigidity and complexity that make these building blocks so attractive also present significant challenges for quality control (QC) and purity assessment.

This guide provides an in-depth comparison of the critical analytical methodologies required to ensure the identity, purity, and stereochemical integrity of spirocyclic building blocks. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical development.

The Foundation of Quality: Defining Purity Standards

The quality of any building block is fundamentally defined by its purity—the absence of unwanted components.[3] For pharmaceutical intermediates, these standards are rigorously defined by international guidelines.

Regulatory Landscape: The ICH Q3A/B Guidelines

The International Council for Harmonisation (ICH) provides the definitive framework for impurity control in new drug substances (Q3A) and drug products (Q3B).[4] These guidelines classify impurities into three main categories:

  • Organic Impurities: Process-related (starting materials, intermediates, by-products) and degradation products.

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Organic or inorganic liquids used during synthesis.

The ICH establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. For building blocks, a conservative approach is essential. A reasonable goal is a total impurity profile of less than 1.0%, with any single impurity present at a level greater than 0.10% requiring full identification and characterization.[5]

Threshold ICH Guideline (Typical) Recommended Action for Building Blocks
Reporting ≥ 0.05%All detectable impurities should be reported and tracked.
Identification ≥ 0.10%Structural elucidation required (e.g., by MS, NMR).
Qualification ≥ 0.15% or higherToxicological assessment required to demonstrate safety.

Table 1: Summary of ICH Q3A impurity thresholds and recommended actions for spirocyclic building blocks.

The Chirality Imperative

Many spirocyclic building blocks are chiral, possessing axial or central chirality. Since different enantiomers can have vastly different pharmacological and toxicological profiles, enantiomeric purity is a critical quality attribute.[6] Regulatory agencies now strongly favor the development of single-enantiomer drugs. Therefore, chiral assays are not merely supplementary; they are a primary purity assessment. The undesired enantiomer must be treated as an impurity and controlled within the established ICH thresholds.

Orthogonal Analytical Approaches: A Multi-Technique Strategy

No single analytical technique can fully characterize a complex spirocyclic molecule. A robust QC strategy relies on an orthogonal approach, where different methods provide complementary information, ensuring a comprehensive understanding of the compound's purity and structure.

Workflow for Comprehensive QC Analysis

QC_Workflow cluster_0 Initial Assessment cluster_1 Purity & Impurity Profiling cluster_2 Structural Verification cluster_3 Final Certification Synthesis Synthesized Spirocyclic Building Block NMR_ID Identity Confirmation (¹H & ¹³C NMR) Synthesis->NMR_ID Initial Sample MS_Confirm Mass Confirmation (LC-MS) NMR_ID->MS_Confirm Identity Verified HPLC_Purity Achiral Purity (RP-HPLC-UV/MS) MS_Confirm->HPLC_Purity Proceed if Mass Match Chiral_Purity Chiral Purity (ee%) (Chiral HPLC or SFC) HPLC_Purity->Chiral_Purity Profile Achiral Impurities qNMR Absolute Purity (Assay) (qNMR) Chiral_Purity->qNMR Determine Enantiomeric Excess TwoD_NMR Full Structural Elucidation (COSY, HSQC, HMBC) qNMR->TwoD_NMR Determine Absolute Concentration CoA Certificate of Analysis (Release) TwoD_NMR->CoA Confirm Structure & Stereochemistry

Caption: A typical QC workflow for spirocyclic building blocks.

In-Depth Analysis: Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the unambiguous structural elucidation of spirocyclic compounds. Its ability to probe the connectivity and spatial relationships of atoms is unparalleled.

Expertise & Causality: The rigid, non-aromatic nature of many spirocycles often leads to complex, overlapping signals in the 1D ¹H NMR spectrum. Therefore, a suite of 2D NMR experiments is not optional but essential for confident assignment.[7][8]

Experimental Protocol: Full Structural Elucidation

  • Sample Preparation: Accurately weigh 5-10 mg of the spirocyclic compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[9] Ensure complete dissolution, using a vortex mixer if necessary.[10]

  • 1D ¹H NMR: Acquire a standard proton spectrum to get an initial overview of the proton environments.

  • 1D ¹³C NMR & DEPT: Acquire a carbon spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon signals and differentiate between CH₃, CH₂, CH, and quaternary carbons (including the spirocenter).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of bonded spin systems through the aliphatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment, correlating each proton signal directly to the carbon it is attached to. It creates a definitive map of all C-H bonds.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the spin systems identified in the COSY experiment and for placing functional groups and heteroatoms relative to the spirocyclic core.[12]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY identifies protons that are close in space, regardless of their bonding. This is critical for determining the relative stereochemistry of substituents on the spirocyclic framework.

NMR_Strategy cluster_info Information Gained NMR_Suite 1D ¹H & ¹³C/DEPT COSY HSQC HMBC NOESY info_f0 Identify atom types (CH, CH₂, CH₃, Cq) NMR_Suite:f0->info_f0 info_f1 Map H-H bond connectivity (Trace spin systems) NMR_Suite:f1->info_f1 info_f2 Connect Protons to Carbons (Direct C-H bonds) NMR_Suite:f2->info_f2 info_f3 Connect Fragments (Long-range C-H bonds) NMR_Suite:f3->info_f3 info_f4 Determine 3D Structure (Through-space H-H proximity) NMR_Suite:f4->info_f4

Caption: Orthogonal information from a 2D NMR experiment suite.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the primary technique for determining the purity of a compound and quantifying impurities.[13][14] For spirocyclic building blocks, both achiral (reversed-phase) and chiral methods are necessary.

Achiral (Reversed-Phase) HPLC for Overall Purity

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A gradient elution method, where the mobile phase composition changes over time, is typically required to resolve the main compound from impurities with a wide range of polarities. UV detection is standard, but coupling to a mass spectrometer (LC-MS) provides invaluable mass information for peak identification.

Experimental Protocol: Generic RP-HPLC Purity Method

  • Sample Preparation: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm, or Diode Array Detector (DAD) for full spectral analysis.

  • Data Analysis: Integrate all peaks. Purity is typically reported as area percent (% Area) of the main peak relative to the total area of all peaks. Any peak exceeding the 0.10% identification threshold should be further investigated by LC-MS.

Chiral HPLC/SFC for Enantiomeric Purity

Expertise & Causality: Separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used for this purpose. Supercritical Fluid Chromatography (SFC) is often a superior alternative to HPLC for chiral separations of non-polar spirocycles, offering faster analysis times and reduced solvent consumption.[15][16]

Technique Advantages for Spirocycles Disadvantages Typical Mobile Phase
Chiral HPLC Robust and widely available. Good for polar spirocycles.Higher solvent consumption, longer run times.Heptane/Isopropanol (Normal Phase)
Chiral SFC Very fast separations, low viscosity of CO₂ improves efficiency. Greener (less organic solvent). Excellent for non-polar compounds.Requires specialized instrumentation. Less suitable for very polar compounds.CO₂ / Methanol or Ethanol (with additives)

Table 2: Comparison of Chiral HPLC and Chiral SFC for spirocyclic building block analysis.

Mass Spectrometry (MS): The Mass Detective

MS provides the molecular weight of the compound and its impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it is indispensable for impurity identification. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Expertise & Causality: The fragmentation pattern of a spirocyclic compound in the mass spectrometer can provide structural clues. Cleavage often initiates at the spirocenter or at bonds adjacent to heteroatoms. For instance, spirolides often show characteristic fragmentation patterns involving cleavage of the spiroketal rings or retro-Diels-Alder reactions if a cyclohexene moiety is present.[17] Analyzing these fragments helps in the structural elucidation of unknown impurities.[18]

Bringing It All Together: A Validated System

Every analytical method used for QC must be validated to prove it is fit for its intended purpose.[19][20] Method validation demonstrates that the procedure is accurate, precise, specific, linear, and robust.[21] For chiral methods, specificity (the ability to resolve the enantiomers from each other and all other impurities) and quantitation limit (LOQ) for the minor enantiomer are particularly critical parameters.

By integrating these orthogonal techniques within a validated framework, researchers and drug developers can ensure the quality and consistency of their spirocyclic building blocks, paving the way for the successful and safe development of next-generation therapeutics.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

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  • Ciminiello, P., Dell'Aversano, C., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

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The Spiro[3.3]heptane Core: A Technical Guide to Physicochemical Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Spiro[3.3]heptane Core on Drug Solubility and Permeability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential tools for optimizing drug-like properties. Among these, the spiro[3.3]heptane core represents a distinct class of rigid, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-rich bioisosteres.[1][2][3][4] Unlike flexible aliphatic rings or planar aromatic systems, the spiro[3.3]heptane motif offers a unique orthogonal exit vector geometry that alters molecular shape, disrupts crystal packing, and modulates metabolic liability.

This guide objectively compares the spiro[3.3]heptane core against traditional surrogates (phenyl, piperidine, cyclohexyl), supported by experimental data on solubility, permeability, and metabolic stability.[3]

Part 1: Structural & Mechanistic Rationale

The Geometry of "Escape"

The primary utility of the spiro[3.3]heptane core is not merely increasing Fraction


 (

), but the precise re-orientation of exit vectors.
  • Phenyl Ring: Planar,

    
     (para) or 
    
    
    
    (meta) exit vectors. Prone to
    
    
    stacking (poor solubility).
  • Piperidine/Cyclohexane: Chair conformations, flexible, often "greasy."

  • Spiro[3.3]heptane: Rigid, puckered cyclobutane rings fused at a quaternary carbon. Substituents on opposite rings project at near-orthogonal angles (

    
     twist), creating a "globular" rather than "flat" topology.
    
Impact on Physicochemical Parameters[2][5][6][7][8][9]
  • Solubility: By disrupting planar symmetry, spiro-cores increase the entropy of solvation and decrease crystal lattice energy (melting point), theoretically improving solubility. Note: This is context-dependent; see Data Section.

  • Permeability: The rigid scaffold reduces the entropic penalty of binding but can increase lipophilicity if not balanced with polar heteroatoms (e.g., oxa- or aza-spiro variants).

  • Metabolic Stability: Removing sensitive benzylic hydrogens or electron-rich aromatic rings can block P450 oxidation sites, provided the spiro-core itself does not introduce new liabilities.

Part 2: Comparative Analysis & Experimental Data

Scenario A: Spiro[3.3]heptane as a Phenyl Bioisostere

Case Study: Sonidegib Analogs (Hedgehog Pathway Inhibitors)

Replacing a planar phenyl ring with a saturated spiro[3.3]heptane core fundamentally alters the molecule's electronic and steric profile.

Table 1: Phenyl vs. Spiro[3.3]heptane (Sonidegib Scaffold)

PropertyPhenyl (Parent Drug)Spiro[3.3]heptane (Trans-isomer)Spiro[3.3]heptane (Cis-isomer)Impact Analysis
ClogP 6.86.06.0Reduced: Saturated core lowers calculated lipophilicity.[5][6]
LogD (pH 7.4) > 3.5> 3.5> 3.5Neutral: Experimental lipophilicity remained high due to the overall greasy scaffold.
Solubility (Kinetic) < 1 µM< 1 µM< 1 µMNo Gain: In highly lipophilic drugs, the spiro core alone may not rescue poor solubility.
Metabolic Stability (

)
93 µL/min/mg47 µL/min/mg11 µL/min/mgImproved: Significant reduction in intrinsic clearance (liver microsomes).[5][7]
Potency (

)
4 nM12 nM350 nMVector Dependent: The trans geometry mimics the phenyl vectors better than cis.

Data Source: Derived from Mykhailiuk et al. and related bioisostere studies.[8]

Scenario B: Spiro[3.3]heptane as a Piperidine Bioisostere

Case Study: Bupivacaine (Anesthetic) and Olaparib (PARP Inhibitor) Analogs

Here, the comparison is between a flexible saturated ring (piperidine) and a rigid spirocyclic amine (azaspiro[3.3]heptane).

Table 2: Piperidine vs. Azaspiro[3.3]heptane

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact Analysis
Basicity (

)
~11.1~10.8~10.9Comparable: Retains the necessary basic center for target engagement.
Solubility (PBS) 136 µM12 µM13 µMDecreased: Surprisingly, the rigid spiro analogs showed lower kinetic solubility in this specific scaffold, likely due to efficient crystal packing of the compact spiro core.
Selectivity BaselineHighHighImproved: In Olaparib analogs, the spiro core reduced off-target cytotoxicity significantly.
Metabolic Stability ModerateHighHighImproved: Removal of oxidizable

-hydrogens (common in piperidines) enhances stability.

Part 3: Decision Logic & Visualization

Bioisosteric Design Workflow

Use this logic flow to determine when to deploy a spiro[3.3]heptane core.

Bioisostere_Decision_Tree Start Lead Compound Optimization Problem Identify Liability Start->Problem Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Selectivity Off-Target Effects? Problem->Selectivity Phenyl_Route Replace Phenyl w/ Spiro[3.3] Solubility->Phenyl_Route If molecule is flat Metabolism->Phenyl_Route If aromatic oxidation Piperidine_Route Replace Piperidine w/ Azaspiro Metabolism->Piperidine_Route If N-dealkylation/oxidation Selectivity->Piperidine_Route To restrict conformation Outcome_Sol Disrupts Planarity (Lowers Lattice Energy) Phenyl_Route->Outcome_Sol Outcome_Met Removes Aromatic/Benzylic Sites (Blocks P450) Phenyl_Route->Outcome_Met Piperidine_Route->Outcome_Met Outcome_Sel Rigidifies Vector (Improves Specificity) Piperidine_Route->Outcome_Sel

Figure 1: Strategic decision tree for implementing spiro[3.3]heptane scaffolds based on specific ADME liabilities.

Part 4: Experimental Protocols

To validate the impact of the spiro core, use these self-validating protocols.

High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly assess the solubility limit of spiro-analogs compared to parents.

  • Preparation: Prepare 10 mM stock solutions of the parent and spiro-analog in DMSO.

  • Dilution Series: In a 96-well clear-bottom plate, spike DMSO stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake plates at 300 rpm for 2 hours at 25°C.

  • Readout: Measure forward light scatter (nephelometry) at 633 nm.

  • Analysis: Plot Scattering Intensity vs. Concentration. The inflection point (sudden rise in scatter) indicates the onset of precipitation (Solubility Limit).

    • Control: Use Pyrene (low solubility) and Nicardipine (medium solubility) as system suitability standards.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Determine if the rigid spiro core affects passive diffusion.

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 PBS) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial lipid barrier).

  • Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4) to acceptor wells.

  • Assembly: Sandwich the donor and acceptor plates.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area, and
    
    
    is volume.

Part 5: Synthesis & Accessibility

Note for Medicinal Chemists: The historical barrier to spiro[3.3]heptane adoption was synthetic difficulty. Modern routes now allow scalable access:[3]

  • Aza-spiro synthesis: Often proceeds via double alkylation of tosyl-methyl isocyanide (TosMIC) or cyclization of bis(bromomethyl)cyclobutane.

  • Functionalization: Commercial availability of spiro[3.3]heptan-2-one and spiro[3.3]heptane-2,6-dione allows for rapid reductive amination or Grignard additions to generate libraries.

References

  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [9]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters.

  • Natho, P., et al. (2025).[2] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[2]

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-bromo-6-fluorospiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-bromo-6-fluorospiro[3.3]heptane .[1]

Status: Specialized Research Chemical (Building Block) Primary Hazard Class: Alkylating Agent / Irritant (Inferred from SAR) Precautionary Principle: In the absence of compound-specific toxicological data, this substance must be handled as a potential mutagen and severe irritant .

Part 1: Risk Assessment & Hazard Identification

Chemical Context: 2-bromo-6-fluorospiro[3.3]heptane is a bifunctionalized spirocyclic scaffold used in medicinal chemistry as a benzene bioisostere.[1] Its structure combines a strained spiro[3.3]heptane ring with a reactive alkyl bromide and a metabolically stable fluorine.

Hazard Matrix (Inferred from Structural Analogs):

Hazard CategoryRisk LevelMechanism / Justification
Acute Toxicity Unknown (Treat as High) Alkyl bromides are potential alkylating agents.[1] Treat as if capable of modifying DNA/Proteins.
Skin/Eye Irritation Severe Halogenated aliphatic hydrocarbons are potent lipid solvents and irritants.
Reactivity Moderate The strained cyclobutane rings possess significant ring strain (~26 kcal/mol per ring). Avoid strong Lewis acids or extreme heat which may trigger ring-opening polymerization.[1]
Volatility Moderate Likely a liquid or low-melting solid.[1] Vapors may accumulate in unventilated spaces.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with halogenated alkyl spirocycles due to potential permeation.

Body AreaPPE RequirementTechnical Specification
Respiratory Fume Hood Only All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).[1] If outside hood: Full-face respirator with Organic Vapor (OV) cartridges.[1]
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 4-8 mil Silver Shield™ (Laminate) or High-Grade Nitrile (Breakthrough time > 480 min).[1] Standard latex is permeable.
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Face shield required during synthesis scale-up (>5g).[1]
Body Barrier Coat Lab coat (100% cotton or Nomex). Tyvek sleeves recommended for transfers.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for integrity. Halogenated spirocycles can degrade if exposed to moisture (hydrolysis of the C-Br bond).[1]

  • Storage Conditions:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass with Teflon-lined cap (protects from light-induced homolysis of C-Br).[1]

Weighing & Transfer (The "Zero-Exposure" Method)

Avoid open-air weighing. Use the following closed-transfer method to prevent vapor release.

  • Tare: Place a dry, tared reaction flask with a stir bar inside the fume hood.

  • Transfer: Use a gas-tight syringe with a long needle (16-18 gauge) to withdraw the liquid through the septum of the source bottle.[1]

  • Dispense: Inject directly into the tared reaction flask through a septum.

  • Massing: Weigh the reaction flask after addition to determine the exact mass added (Difference Method).

Reaction Setup (Graphviz Workflow)

SafeHandling Start Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Transfer Syringe Transfer (Fume Hood) Equilibrate->Transfer Closed System Reaction Reaction Vessel (Inert Atm) Transfer->Reaction Dropwise Addn Quench Quench/Workup (Bleach for Spills) Reaction->Quench Disposal

Figure 1: Safe handling workflow ensuring inert atmosphere and containment.

Part 4: Emergency Response & Spills

Spill Decision Logic:

  • Minor Spill (< 5 mL):

    • Evacuate immediate area.

    • Absorb using a Universal Chemical Absorbent Pad (Polypropylene).

    • Neutralize: Wipe surface with a dilute solution of sodium thiosulfate (to quench potential free bromine if degradation occurred) followed by soap and water.

    • Disposal: Place pads in a sealed Ziploc bag, then into the solid hazardous waste stream.

  • Major Spill (> 5 mL):

    • Alert EHS immediately.[2]

    • Ventilate: Activate emergency purge on fume hoods if available.

    • Do Not Enter without SCBA if vapors are strong (lachrymatory effect).

Exposure First Aid:

  • Skin: Wash with lukewarm water and soap for 15 minutes. Do not use ethanol (increases skin permeability).

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately (corneal damage risk).[2][5]

Part 5: Waste Disposal

Waste Categorization:

  • Category: Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers.

  • Labeling: Must be clearly labeled "Contains Halogenated Organics: 2-bromo-6-fluorospiro[3.3]heptane."[1]

Deactivation (for empty containers): Rinse empty vials with acetone, then quench the acetone rinse with dilute aqueous NaOH before disposal into Halogenated Waste. This hydrolyzes residual alkyl bromide.

References

  • PubChem. 2-Bromospiro[3.3]heptane (Compound Summary).[6] National Library of Medicine.[6] Available at: [Link][6]

  • Burkhard, J. A., et al. Synthesis of Azaspiro[3.3]heptanes: Strategies and Tactics. Organic Letters, 2012.[7] (Context on spirocyclic stability).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.